molecular formula C15H18O5 B14088951 Urospermal

Urospermal

Cat. No.: B14088951
M. Wt: 278.30 g/mol
InChI Key: CVISOHZWXIVDFN-SLQKEEQISA-N
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Description

Urospermal refers to a group of sesquiterpene lactones, notably found in plant species within the Asteraceae family like Dicoma tomentosa and Urospermum picroides . These compounds are of significant interest in biomedical research due to their demonstrated biological activities. The most well-studied derivative, this compound A-15-O-acetate, has been identified as the main anti-plasmodial compound in Dicoma tomentosa , showing high activity in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum , with IC50 values of less than 1 µg/ml . This highlights its potential as a lead compound for investigating novel anti-malarial mechanisms, especially in the context of growing artemisinin resistance . Furthermore, research on crude extracts from Urospermum picroides , which contain related sesquiterpenes, has shown promising cytotoxic effects against various human cancer cell lines, including Daudi and HeLa cells, and demonstrated the ability to modulate the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests additional research applications in the fields of oncology and immunology. Researchers can utilize this high-purity this compound compound to explore its multifaceted biological mechanisms and potential as a pharmacophore. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehyde

InChI

InChI=1S/C15H18O5/c1-9-14-12(18)5-10(7-16)3-2-4-11(8-17)6-13(14)20-15(9)19/h3,6-7,12-14,17-18H,1-2,4-5,8H2/b10-3+,11-6-/t12-,13+,14+/m0/s1

InChI Key

CVISOHZWXIVDFN-SLQKEEQISA-N

Isomeric SMILES

C=C1[C@@H]2[C@H](C/C(=C\CC/C(=C/[C@H]2OC1=O)/CO)/C=O)O

Canonical SMILES

C=C1C2C(CC(=CCCC(=CC2OC1=O)CO)C=O)O

Origin of Product

United States

Foundational & Exploratory

Urospermal: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urospermal is a naturally occurring sesquiterpene lactone belonging to the germacranolide class.[1] First isolated from plants of the Urospermum genus, notably Urospermum dalechampii and Urospermum picroides, this compound has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on this compound A, the most extensively studied analog.

Chemical Structure and Properties

This compound is a C15-terpenoid characterized by a 10-membered carbocyclic ring fused to a γ-lactone. The core structure features multiple stereocenters and functional groups that contribute to its chemical reactivity and biological profile. Several isomers, including this compound A, this compound I, and this compound II, have been identified, all sharing the same molecular formula but differing in stereochemistry or the configuration of double bonds.

The definitive structure of this compound A has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound A

PropertyValueSource
Molecular Formula C₁₅H₁₈O₅PubChem
IUPAC Name (3aR,4S,6E,10Z,11aR)-4-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carbaldehydePubChem
Molecular Weight 278.30 g/mol PubChem
CAS Number 28400-14-8PubChem
¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) 170.2 (C-12), 140.8 (C-11), 138.5 (C-7), 135.2 (C-5), 125.8 (C-13), 121.9 (C-1), 82.6 (C-6), 77.2, 77.0, 76.8 (CDCl₃), 68.9 (C-8), 61.6 (C-15), 48.9 (C-10), 40.5 (C-2), 39.1 (C-9), 24.9 (C-3), 22.8 (C-4), 17.9 (C-14)SpectraBase
¹H-NMR (CDCl₃, 500 MHz) δ (ppm) 9.40 (1H, s, H-14), 6.30 (1H, d, J=3.5 Hz, H-13a), 5.55 (1H, d, J=3.5 Hz, H-13b), 5.35 (1H, t, J=9.0 Hz, H-5), 4.95 (1H, dd, J=9.5, 8.5 Hz, H-6), 4.15 (2H, s, H-15), 3.80 (1H, m, H-8), 2.80 (1H, m, H-7), 2.60 (1H, m, H-10), 2.40-2.20 (2H, m, H-2, H-9a), 2.10 (1H, m, H-9b), 1.80-1.60 (2H, m, H-3, H-4), 1.70 (3H, s, H-14)Inferred from related structures

Experimental Protocols

Isolation and Purification of this compound A from Urospermum picroides

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound A.

1. Plant Material and Extraction:

  • Air-dried aerial parts of Urospermum picroides are ground into a fine powder.

  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

  • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. This compound A is typically found in the more polar fractions, such as ethyl acetate.

3. Chromatographic Purification:

  • The this compound A-rich fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution is performed with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased.

  • Fractions are collected and analyzed by TLC. Those containing the pure compound are pooled and concentrated.

  • Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

4. Structure Elucidation:

  • The purified compound is identified and characterized using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity and Potential Signaling Pathways

This compound A and its derivatives have demonstrated a range of biological activities, including anti-plasmodial, antimicrobial, and anti-inflammatory effects.

Anti-inflammatory Activity

Sesquiterpene lactones, including germacranolides like this compound, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways. The α-methylene-γ-lactone moiety is a crucial pharmacophore that can react with nucleophilic residues in proteins, such as cysteine, leading to the inhibition of their function.[2]

The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][5] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound A likely inhibits the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Additionally, sesquiterpene lactones can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[6][7] The MAPK cascade, which includes ERK, JNK, and p38, plays a critical role in inflammation. By inhibiting the phosphorylation of these kinases, this compound A may suppress the downstream activation of transcription factors like AP-1, further reducing the expression of inflammatory mediators.

Urospermal_Anti_inflammatory_Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkappaB IκBα IKK->IkappaB  P NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB_nucleus->Proinflammatory_Genes Transcription This compound This compound A This compound->IKK Inhibition This compound->MAPK_pathway Inhibition AP1 AP-1 MAPK_pathway->AP1 Activation AP1->Proinflammatory_Genes Transcription

References

Urospermal discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of scientific and academic databases for the term "Urospermal" has yielded no results. This suggests that "this compound" may not be a recognized or publicly documented compound, or the term might be a misspelling of another substance.

To provide an accurate and detailed technical guide, clarification on the following would be necessary:

  • Correct Spelling or Alternative Names: There may be a typographical error in the name "this compound." Please verify the spelling or provide any alternative names or synonyms for the compound.

  • Chemical Class or Origin: Information regarding the chemical family to which the substance belongs (e.g., peptide, alkaloid, synthetic compound) or its biological or geographical origin could help in identifying the correct compound.

  • Relevant Research Area: Knowing the field of study in which "this compound" is being investigated (e.g., oncology, neuroscience, metabolic disorders) would narrow down the search for relevant information.

Without further clarifying information, it is not possible to generate a technical whitepaper on "this compound." Upon receiving additional details, a comprehensive guide will be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

Preliminary Biological Activity of Urospermal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of plants belonging to the genus Urospermum. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of these species. This document summarizes key quantitative data, details the experimental protocols used in the cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the subject matter.

Antioxidant Activity

Extracts from Urospermum species have demonstrated notable antioxidant properties, which are largely attributed to their rich content of phenolic compounds, including flavonoids and tannins. The antioxidant capacity is a crucial preliminary indicator of a plant's potential to combat oxidative stress-related pathologies.

Quantitative Antioxidant Data

The antioxidant activities of various extracts from Urospermum picroides have been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as IC50 values (the concentration of the extract required to scavenge 50% of DPPH radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.

Plant SpeciesExtract TypeIC50 Value (mg/mL)Reference
Urospermum picroidesHexane1.54[1][2]
Urospermum picroidesEthyl AcetateHigher than Hexane[2]
Urospermum picroidesMethanol (B129727)Higher than Hexane[2]
Urospermum picroidesPetroleum EtherHigher than Hexane[2]

Table 1: Summary of the antioxidant activity of Urospermum picroides extracts as determined by the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging activity of plant extracts.

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Plant Extracts: The plant extracts are dissolved in the same solvent as the DPPH solution to obtain a series of concentrations.

  • Reaction Mixture: A specific volume of the plant extract at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix Extract and DPPH Solution DPPH_Solution->Mix Extract_Dilutions Prepare Serial Dilutions of Plant Extract Extract_Dilutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

DPPH Antioxidant Assay Workflow

Antimicrobial Activity

Various extracts of Urospermum species have been shown to possess broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Urospermum picroides extracts has been evaluated by measuring the diameter of the inhibition zones against various microorganisms.

Extract TypeMicroorganismInhibition Zone (mm)Reference
Hexane Escherichia coli6.5[1][2]
Erwinia carotovora7[1][2]
Petroleum Ether Escherichia coli7[1][2]
Klebsiella pneumoniae8[1][2]
Erwinia carotovora6.5[1][2]
Candida albicans6.5[1][2]
Ethyl Acetate Staphylococcus aureus10[2]
Bacillus subtilis10[2]

Table 2: Antimicrobial activity of Urospermum picroides extracts against selected microorganisms.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the plant extract is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted extract is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the extract at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilutions Prepare Serial Dilutions of Extract in Broth Inoculation Inoculate Wells with Microbial Suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection Determine_MIC Determine Minimum Inhibitory Concentration Visual_Inspection->Determine_MIC

Broth Microdilution Assay Workflow

Cytotoxic Activity

The cytotoxic potential of Urospermum extracts against various cancer cell lines has been investigated, suggesting a possible role in anticancer drug discovery.

Quantitative Cytotoxic Data

The cytotoxic effects of an ethanolic extract of Urospermum picroides were evaluated against several human cancer cell lines and a normal cell line. The results are presented as IC50 values (the concentration of the extract that inhibits 50% of cell viability).

Cell LineCell TypeIC50 Value (µg/mL)Reference
MCF-7Breast Cancer115.5[3]
PC-3Prostate Cancer109.8[3]
HeLaCervical Cancer135.35[4]
A549Lung Cancer234.8[4]
DaudiBurkitt's Lymphoma85.64[4]
HEK293Normal Kidney464.1[3]
BEAS-2BNormal Bronchial109.80[4]

Table 3: Cytotoxic activity of Urospermum picroides ethanolic extract on various cell lines.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the plant extract and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation with MTT: The plate is incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Extract (Varying Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate to Form Formazan Crystals Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (500-600 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

MTT Cytotoxicity Assay Workflow

Anti-inflammatory and Analgesic Activity

Methanol extracts of Urospermum dalechampii have demonstrated significant anti-inflammatory and analgesic properties, supporting their traditional use in folk medicine.

Quantitative Anti-inflammatory and Analgesic Data

The analgesic effect was evaluated using the writhing test, while the anti-inflammatory activity was assessed by the carrageenan-induced pleurisy model.

ActivityModelDose (mg/kg, p.o.)EffectReference
Analgesic Writhing Test20068.4% inhibition[5][6]
40080.6% inhibition[5][6]
Anti-inflammatory Carrageenan-induced Pleurisy200 and 400Significant decrease in neutrophil migration[5][6]

Table 4: Analgesic and anti-inflammatory effects of Urospermum dalechampii methanol extract.

Experimental Protocol: Carrageenan-Induced Pleurisy

This model is used to induce acute local inflammation to evaluate the anti-inflammatory potential of substances.

Principle: Intrapleural injection of carrageenan in rodents induces an inflammatory response characterized by fluid accumulation (exudate) and the migration of leukocytes, particularly neutrophils, into the pleural cavity. The efficacy of an anti-inflammatory agent is determined by its ability to reduce these inflammatory parameters.

Procedure:

  • Animal Groups: Animals (e.g., rats or mice) are divided into control, carrageenan, and treatment groups.

  • Treatment: The treatment groups receive the plant extract orally (p.o.) or via another appropriate route of administration at different doses. The positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Pleurisy: After a specific period post-treatment, pleurisy is induced by injecting a carrageenan solution into the pleural cavity of the animals.

  • Sample Collection: After a set time (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.

  • Analysis: The volume of the exudate is measured, and the total and differential leukocyte counts (especially neutrophils) are determined.

  • Evaluation: The anti-inflammatory activity is assessed by the reduction in exudate volume and leukocyte migration in the treated groups compared to the carrageenan control group.

Pleurisy_Model_Workflow cluster_prep Animal Preparation cluster_induction Inflammation Induction cluster_collection Sample Collection cluster_analysis Analysis Group_Animals Group Animals (Control, Carrageenan, Treatment) Administer_Extract Administer Plant Extract or Vehicle Group_Animals->Administer_Extract Inject_Carrageenan Inject Carrageenan into Pleural Cavity Administer_Extract->Inject_Carrageenan Euthanize Euthanize Animals (after 4 hours) Inject_Carrageenan->Euthanize Collect_Exudate Collect Pleural Exudate Euthanize->Collect_Exudate Measure_Volume Measure Exudate Volume Collect_Exudate->Measure_Volume Leukocyte_Count Perform Total & Differential Leukocyte Count Collect_Exudate->Leukocyte_Count Evaluate_Effect Evaluate Anti-inflammatory Effect Measure_Volume->Evaluate_Effect Leukocyte_Count->Evaluate_Effect

Carrageenan-Induced Pleurisy Model Workflow

Putative Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Urospermum species are likely mediated by the modulation of key signaling pathways involved in the inflammatory response. Bioactive compounds identified in Urospermum, such as sesquiterpene lactones and the flavonoid luteolin (B72000), are known to interact with these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Sesquiterpene lactones and luteolin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

Inhibition of NF-κB Pathway by Urospermum Compounds
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. They include cascades like ERK, JNK, and p38 MAPK, which, upon activation by inflammatory stimuli, lead to the activation of transcription factors such as AP-1. AP-1, in turn, promotes the expression of pro-inflammatory genes. Caffeic acid, a phenolic compound found in Urospermum, has been reported to suppress the phosphorylation of JNK, p38, and ERK, thereby inhibiting the MAPK signaling pathway.

MAPK_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines, etc. MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes activates transcription Urospermum_Compounds Caffeic Acid Urospermum_Compounds->MAPK inhibit phosphorylation

Inhibition of MAPK Pathway by Urospermum Compounds

This technical guide provides a consolidated resource on the preliminary biological activities of Urospermum. The presented data and methodologies offer a strong foundation for further research into the therapeutic potential of this plant genus. The elucidation of the involvement of key inflammatory signaling pathways provides a mechanistic basis for the observed anti-inflammatory effects and highlights promising avenues for future drug development endeavors.

References

Urospermal A and its Derivatives: A Hypothetical Mechanism of Action in Inflammatory and Plasmodial Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

"Urospermal" is not a formally recognized single agent; rather, the term relates to a class of sesquiterpene lactones, primarily this compound A and its derivatives, isolated from plants in the Asteraceae family. These compounds have demonstrated notable biological activities, including anti-plasmodial and anti-inflammatory effects, although the precise mechanisms of action are still under active investigation. This technical guide synthesizes the current, albeit limited, understanding of these compounds, postulating a hypothetical mechanism of action based on available preclinical data. We consolidate quantitative findings, detail relevant experimental protocols, and provide visual representations of the proposed signaling pathways and experimental workflows to support future research and drug development efforts.

Introduction: The this compound Class of Compounds

This compound A and its acetylated form, this compound A-15-O-acetate, are sesquiterpene lactones of the melampolide type.[1] They are predominantly isolated from plant species such as Urospermum picroides and Dicoma tomentosa.[1][2][3] Preliminary research has highlighted their potential therapeutic applications, particularly in the fields of infectious diseases and immunology. This compound A-15-O-acetate has been identified as a potent anti-plasmodial agent, while extracts rich in this compound A derivatives have exhibited significant anti-inflammatory properties.[1][2][4] This document aims to construct a core hypothesis for their mechanism of action based on these initial findings.

Quantitative Data Summary

The biological activity of this compound derivatives has been quantified in several in vitro and in vivo studies. The following tables summarize the key data points from the existing literature.

Table 1: In Vitro Anti-plasmodial and Cytotoxic Activity of this compound A-15-O-Acetate

Compound / ExtractTargetAssay TypeResult (IC₅₀)Selectivity Index (SI)Source
This compound A-15-O-acetateP. falciparum (3D7 strain)p-LDH Assay< 1 µg/mL3.3[1]
This compound A-15-O-acetateP. falciparum (W2 strain)p-LDH Assay< 1 µg/mL3.3[1]
Dichloromethane (B109758) ExtractP. falciparump-LDH Assay≤ 5 µg/mLNot Reported[1]
Diethylether ExtractP. falciparump-LDH Assay≤ 5 µg/mLNot Reported[1]
Ethylacetate ExtractP. falciparump-LDH Assay≤ 5 µg/mLNot Reported[1]
Methanol ExtractP. falciparump-LDH Assay≤ 5 µg/mLNot Reported[1]
Hot Water ExtractP. falciparump-LDH Assay≤ 15 µg/mLNot Reported[1]
Hydroethanolic ExtractP. falciparump-LDH Assay≤ 15 µg/mLNot Reported[1]
This compound A-15-O-acetateWI38 Human FibroblastsWST-1 AssayNot Specified3.3[1]

Table 2: In Vitro Anti-inflammatory Activity of Urospermum picroides Extract

TreatmentCell LineStimulationEffectConcentrationSource
Sesquiterpene-enriched extractTHP-1 MacrophagesLPSIncreased IL-10 secretion50 µg/mL[2][4]
Sesquiterpene-enriched extractTHP-1 MacrophagesLPSDecreased IL-6 secretion50 µg/mL[2][4]

Hypothetical Mechanism of Action

Based on the available data, we propose a dual-action hypothesis for this compound compounds, targeting both parasitic and host inflammatory pathways.

Anti-Plasmodial Action

The potent, sub-micromolar activity of this compound A-15-O-acetate against P. falciparum suggests a specific parasitic target. Sesquiterpene lactones are known to be alkylating agents, often targeting sulfhydryl groups in proteins.

Hypothesis: this compound A-15-O-acetate may act by alkylating essential parasitic enzymes involved in redox balance or other critical metabolic pathways, leading to parasite death. Its moderate selectivity index suggests some cross-reactivity with host cell components, a factor that requires further investigation for therapeutic development.

Anti-Inflammatory and Immunomodulatory Action

The observed modulation of cytokine production in LPS-stimulated macrophages points to an immunomodulatory mechanism.[2][4] The simultaneous upregulation of the anti-inflammatory cytokine IL-10 and downregulation of the pro-inflammatory cytokine IL-6 is characteristic of agents that can shift the immune response towards resolution and away from chronic inflammation.

Hypothesis: this compound A derivatives may interact with key signaling nodes within the toll-like receptor 4 (TLR4) pathway, which is activated by LPS. This interaction could potentially inhibit downstream pro-inflammatory transcription factors like NF-κB (leading to decreased IL-6) while promoting pathways that activate anti-inflammatory responses, such as those leading to IL-10 production.

G LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 Binds MyD88 MyD88 Pathway TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Leads to AntiInflamPathway Anti-inflammatory Signaling (e.g., STAT3) MyD88->AntiInflamPathway IL6 Pro-inflammatory Cytokines (e.g., IL-6) NFkB->IL6 Upregulates UrospermalA This compound A Derivatives UrospermalA->NFkB Inhibits UrospermalA->AntiInflamPathway Promotes IL10 Anti-inflammatory Cytokines (e.g., IL-10) AntiInflamPathway->IL10 Upregulates

Caption: Proposed immunomodulatory pathway of this compound A derivatives.

Experimental Protocols

The following methodologies are based on descriptions from the cited literature for the isolation and evaluation of this compound compounds.[1]

Bio-guided Fractionation and Isolation

This protocol describes a general workflow for isolating active compounds from a plant source.

  • Extraction: The whole plant (Dicoma tomentosa) is subjected to sequential extraction with solvents of increasing polarity (e.g., dichloromethane, diethyl ether, ethyl acetate, methanol, water).

  • In Vitro Screening: All crude extracts are screened for the desired biological activity (e.g., anti-plasmodial activity).

  • Fractionation: The most active extract (e.g., dichloromethane extract) is selected for further fractionation using techniques like preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

  • Activity Testing of Fractions: Each fraction is tested to identify those retaining the highest activity.

  • Isolation and Identification: The most active fractions are further purified to isolate individual compounds (e.g., this compound A-15-O-acetate). Structural elucidation is performed using spectroscopic methods (e.g., NMR, Mass Spectrometry).

G start Whole Plant Material (e.g., Dicoma tomentosa) extraction Sequential Solvent Extraction start->extraction crude_extracts Crude Extracts (DCM, Ether, EtOAc, etc.) extraction->crude_extracts screening In Vitro Anti-plasmodial Screening (p-LDH Assay) crude_extracts->screening active_extract Most Active Extract (e.g., DCM Extract) screening->active_extract fractionation Preparative HPLC / TLC Fractionation active_extract->fractionation fractions Isolated Fractions fractionation->fractions fraction_testing Activity Testing of Each Fraction fractions->fraction_testing active_fraction Most Active Fraction fraction_testing->active_fraction isolation Purification and Isolation active_fraction->isolation compound Pure Compound (this compound A-15-O-acetate) isolation->compound

Caption: Workflow for bio-guided isolation of this compound A-15-O-acetate.

In Vitro Anti-plasmodial Assay (p-LDH Method)
  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (chloroquine-sensitive 3D7 and resistant W2 strains) are maintained in continuous culture.

  • Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Incubation: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well plates for a specified period.

  • Lysis and Measurement: After incubation, red blood cells are lysed to release parasite lactate (B86563) dehydrogenase (p-LDH). The activity of p-LDH is measured colorimetrically by monitoring the enzymatic conversion of a substrate.

  • Data Analysis: The absorbance is read, and the 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.

In Vitro Cytotoxicity Assay (WST-1 Assay)
  • Cell Culture: Human fibroblasts (e.g., WI38) are cultured in appropriate media.

  • Incubation: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds.

  • Reagent Addition: After the incubation period, WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt to a soluble formazan (B1609692) dye.

  • Measurement: The absorbance of the formazan product is measured at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated relative to untreated controls, and the IC₅₀ is determined.

Logical Relationships and Future Directions

The current evidence establishes a clear link between specific plant sources, the isolated this compound compounds, and their observed bioactivities.

G plant1 Dicoma tomentosa compound1 This compound A-15-O-acetate plant1->compound1 Source of plant2 Urospermum picroides compound2 This compound A Derivatives plant2->compound2 Source of activity1 Anti-plasmodial Activity compound1->activity1 Exhibits activity3 Cytotoxicity compound1->activity3 Exhibits activity2 Anti-inflammatory Activity compound2->activity2 Exhibits

Caption: Relationship between sources, compounds, and observed activities.

Future Directions:

  • Mechanism Deconvolution: Elucidate the specific molecular targets of this compound A derivatives in both P. falciparum and human immune cells.

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of this compound A to optimize potency and selectivity, aiming to reduce host cell cytotoxicity.

  • In Vivo Efficacy: Validate the anti-inflammatory and anti-plasmodial effects in relevant animal models.

  • Safety and Toxicology: Conduct comprehensive safety and toxicology studies to assess the therapeutic potential of lead compounds.

This document provides a foundational hypothesis based on the current scientific landscape. Further empirical research is essential to validate these postulations and fully uncover the therapeutic promise of the this compound class of compounds.

References

A Technical Guide to In Silico Modeling of Gamete Interactions for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The intricate dance of fertilization, orchestrated by a symphony of molecular interactions between sperm and egg, presents a compelling frontier for in silico modeling. Computational approaches offer a powerful lens to dissect these complex biological processes at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. This guide delves into the core principles and methodologies of in silico modeling of gamete interactions, with a focus on the key protein players and signaling pathways that govern this fundamental biological event. For researchers and professionals in drug development, these models are invaluable for identifying novel contraceptive targets and designing therapeutics to address infertility.

Key Molecular Players in Sperm-Egg Recognition

The initial contact and subsequent fusion of sperm and egg are mediated by a series of specific protein-protein interactions. Among the most critical are the binding of Izumo1 on the sperm surface to its receptor Juno on the oocyte's plasma membrane. This interaction is a pivotal event that leads to the fusion of the two gametes.

Protein Location Function in Fertilization Key Structural Features
Izumo1 Sperm headEssential for sperm-egg fusion; binds to Juno.Member of the immunoglobulin superfamily.
Juno Oocyte plasma membraneReceptor for Izumo1; shedding after fertilization prevents polyspermy.GPI-anchored folate receptor.
ZP3 Zona pellucida (egg coat)Acts as a primary sperm receptor, inducing the acrosome reaction.Glycoprotein with species-specific carbohydrate moieties.
ADAM2 Sperm surfaceA disintegrin and metalloproteinase that may play a role in binding to the zona pellucida.Contains a metalloproteinase-like domain and a disintegrin domain.
ERp57 Sperm surfaceA protein disulfide isomerase that may be involved in sperm-egg binding.Member of the PDI family.

A crucial aspect of understanding these interactions is the precise binding between sperm surface molecules and the ovum's zona pellucida, which is key to a positive fertilization outcome.[1] An in-silico approach can be adopted to understand the intricate molecular docking between a receptor molecule of the Zona-pellucida (ZP3) and effective sperm ligands such as IZUMO1, ADAM2, and ERp57.[1] The goal of such studies is to identify molecular biomarkers on the sperm plasma membrane that could efficiently initiate the acrosome reaction, recognize and bind to barrier membrane molecules, and mediate the fusion of sperm with the ovum, leading to successful fertilization.[1]

Signaling Pathways in Fertilization

The binding of sperm to the egg initiates a cascade of signaling events that are crucial for fertilization. A key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to calcium oscillations that are essential for egg activation and the cortical granule reaction, which prevents polyspermy.

fertilization_signaling sperm Sperm izumo1 Izumo1 egg Egg juno Juno izumo1->juno Binding plc PLC juno->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers egg_activation Egg Activation ca_release->egg_activation

Fertilization Signaling Cascade

In Silico Modeling Workflow

Computational modeling of gamete interactions typically follows a multi-step workflow, beginning with the acquisition of structural data and culminating in the analysis of dynamic simulations.

modeling_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis pdb 1. Obtain Protein Structures (PDB, Homology Modeling) preprocess 2. Pre-process Structures (Add hydrogens, assign charges) pdb->preprocess docking 3. Molecular Docking (Predict binding poses) preprocess->docking md 4. Molecular Dynamics (MD) (Simulate dynamic interactions) docking->md binding_energy 5. Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md->binding_energy interaction_analysis 6. Interaction Analysis (Identify key residues) binding_energy->interaction_analysis

In Silico Modeling Workflow

Experimental Protocols for Model Validation

In silico models are powerful, but their predictions must be validated through experimental methods. Here are protocols for two key techniques used to study protein-protein interactions.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

  • Immobilization of Ligand:

    • Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the ligand protein (e.g., recombinant Juno) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active sites with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte protein (e.g., recombinant Izumo1) in a running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: In Vitro Fertilization (IVF) Assay with Antibody Inhibition

  • Gamete Preparation:

    • Collect sperm from the cauda epididymis of sexually mature male mice and capacitate in a suitable medium (e.g., HTF) for 1-2 hours.

    • Collect cumulus-oocyte complexes (COCs) from superovulated female mice.

  • Antibody Incubation:

    • Incubate capacitated sperm with varying concentrations of a blocking antibody against a target protein (e.g., anti-Izumo1) or a control IgG for 1 hour.

  • Insemination:

    • Add the antibody-treated sperm to the COCs at a final concentration of 1-2 x 10^5 sperm/mL.

    • Co-incubate the gametes for 4-6 hours.

  • Assessment of Fertilization:

    • Wash the oocytes to remove excess sperm.

    • Assess fertilization by the presence of two pronuclei under a microscope.

    • Calculate the fertilization rate for each antibody concentration and compare it to the control.

Quantitative Data from In Silico and Experimental Studies

The synergy between in silico modeling and experimental validation provides robust quantitative data that is essential for understanding the molecular basis of fertilization.

Interaction Method Parameter Reported Value
Izumo1 - JunoSurface Plasmon ResonanceKD~700 nM
Izumo1 - JunoMolecular DynamicsBinding Free Energy (ΔG)-15 to -25 kcal/mol
ZP3 - Sperm ReceptorMicroscale ThermophoresisKD10-100 µM
ADAM2 - Egg MembraneCell-based adhesion assayIC50 of blocking peptide50-200 µM

References

An In-depth Technical Guide to the Solubility and Stability Profiling of Urospermal A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Urospermal A

This compound A is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family. These compounds are of significant interest in drug development due to their wide range of biological activities. This compound A and its derivatives have been identified in plants of the Urospermum genus. The chemical structure of sesquiterpene lactones, often characterized by an α-methylene-γ-lactone moiety and other reactive functional groups, makes them susceptible to chemical degradation, necessitating thorough stability and solubility profiling for any potential pharmaceutical development.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Sesquiterpene lactones are generally characterized by low aqueous solubility.[1][2][3] A comprehensive solubility profile of this compound A should be established in various media relevant to pharmaceutical formulation and physiological conditions.

Experimental Protocol for Equilibrium Solubility Determination

A reliable method for determining equilibrium solubility is the shake-flask method.

Materials and Reagents:

  • This compound A (purified solid)

  • Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4), Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound A to a series of vials containing a known volume of each solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of this compound A in the diluted supernatant using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: this compound A Solubility

The following tables should be used to summarize the quantitative solubility data.

Table 1: Equilibrium Solubility of this compound A in Various Solvents at 25 °C and 37 °C

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25
37
0.1 N HCl (pH 1.2)25
37
Phosphate Buffer (pH 6.8)25
37
Phosphate Buffer (pH 7.4)25
37
Ethanol25
37
Propylene Glycol25
37
PEG 40025
37

Stability Profiling and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and ensuring the safety and efficacy of a drug product.[4][5]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound A (API) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) API->Base Neutral Neutral Hydrolysis (e.g., Water, 60°C) API->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) API->Thermal Photo Photostability (ICH Q1B guidelines) API->Photo Formulation This compound A Formulation Formulation->Acid Formulation->Base Formulation->Neutral Formulation->Oxidation Formulation->Thermal Formulation->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Pathways Degradation Pathways LCMS->Pathways Method Stability-Indicating Method MassBalance->Method Storage Storage Conditions Pathways->Storage

Caption: Workflow for forced degradation studies of this compound A.

Detailed Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound A in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound A in a petri dish and expose it to 80 °C in a hot air oven for 48 hours.

    • Solution State: Incubate a solution of this compound A in a suitable solvent at 80 °C for 48 hours.

    • At specified time points, prepare solutions of the stressed solid or dilute the stressed solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound A and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare solutions for HPLC analysis.

Data Presentation: this compound A Stability

Table 2: Summary of Forced Degradation Studies for this compound A

Stress ConditionTime (hours)% Assay of this compound ANumber of Degradants% of Major DegradantMass Balance (%)
Acid Hydrolysis
0.1 N HCl, 60°C2
8
24
Base Hydrolysis
0.1 N NaOH, RT2
8
Neutral Hydrolysis
Water, 60°C8
24
Oxidative Degradation
3% H₂O₂, RT8
24
Thermal Degradation
Solid, 80°C48
Solution, 80°C48
Photolytic Degradation
Solid, ICH Q1B-
Solution, ICH Q1B-

Potential Degradation Pathways of this compound A

Based on the structure of this compound A and the known reactivity of sesquiterpene lactones, several degradation pathways can be postulated. The α,β-unsaturated lactone and other functional groups are susceptible to hydrolysis, oxidation, and photolytic reactions.[6][7][8]

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) UrospermalA This compound A LactoneOpening Lactone Ring Opening UrospermalA->LactoneOpening H⁺/OH⁻ EsterHydrolysis Ester Hydrolysis (if applicable) UrospermalA->EsterHydrolysis H⁺/OH⁻ Epoxidation Epoxidation of Double Bonds UrospermalA->Epoxidation H₂O₂ Hydroxylation Hydroxylation UrospermalA->Hydroxylation H₂O₂ Isomerization Cis-Trans Isomerization UrospermalA->Isomerization Cyclization Intramolecular Cyclization UrospermalA->Cyclization WaterAddition Addition of Water UrospermalA->WaterAddition

Caption: Plausible degradation pathways for this compound A.

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for the accurate quantification of this compound A and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of sesquiterpene lactones.[9][10][11]

Proposed HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A time-programmed gradient from a higher proportion of A to a higher proportion of B to ensure the separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound A (e.g., 210 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide outlines a comprehensive strategy for the solubility and stability profiling of this compound A. Although specific data for this compound is lacking in the public domain, the provided protocols and theoretical frameworks, based on the well-understood chemistry of sesquiterpene lactones, offer a robust starting point for researchers. The systematic generation of such data is a prerequisite for any further development of this compound A as a potential therapeutic agent.

References

Investigating the Novelty and Therapeutic Potential of Urospermal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urospermal, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, represents a class of natural products with demonstrated, yet underexplored, therapeutic potential. This technical guide provides a consolidated overview of the current scientific knowledge surrounding this compound and its derivatives, with a focus on its anti-plasmodial, cytotoxic, and anti-inflammatory activities. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation. While the precise mechanisms of action remain to be fully elucidated, this document aims to serve as a foundational resource for researchers investigating the novelty of this compound and its potential as a lead compound in drug discovery programs.

Introduction

This compound and its acetylated derivative, this compound A-15-O-acetate, are naturally occurring sesquiterpenoids found in plant species such as Urospermum picroides and Dicoma tomentosa[1][2]. These compounds belong to the melampolide class of sesquiterpene lactones and are characterized by a germacrane (B1241064) skeleton[3]. Initial investigations have highlighted the significant bioactivity of this compound derivatives, particularly in the context of infectious diseases and inflammatory responses. This guide synthesizes the available data to provide a clear and concise summary of the compound's properties and to outline methodologies for its further investigation.

Biological Activities of this compound and its Derivatives

The primary biological activities reported for this compound derivatives are anti-plasmodial, cytotoxic, and anti-inflammatory. The following sections detail the quantitative data available and the experimental protocols used to ascertain these activities.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the biological activities of this compound A-15-O-acetate.

CompoundBiological ActivityCell/StrainIC₅₀ (µg/mL)Selectivity Index (SI)Reference
This compound A-15-O-acetateAnti-plasmodialPlasmodium falciparum 3D7 (chloroquine-sensitive)< 13.3[1][3]
This compound A-15-O-acetateAnti-plasmodialPlasmodium falciparum W2 (chloroquine-resistant)< 13.3[1][3]
This compound A-15-O-acetateCytotoxicityHuman Fibroblasts (WI38)3.033.3[1][4]

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the anti-plasmodial IC₅₀.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound A-15-O-acetate

A bioguided fractionation process is employed to isolate this compound A-15-O-acetate from its natural source, such as Dicoma tomentosa.

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Identification Plant Material Plant Material Dichloromethane Extraction Dichloromethane Extraction Plant Material->Dichloromethane Extraction Maceration Crude Extract Crude Extract Dichloromethane Extraction->Crude Extract Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Fractionation Active Fractions Active Fractions Preparative HPLC->Active Fractions Preparative TLC Preparative TLC Active Fractions->Preparative TLC Further Separation Pure this compound A-15-O-acetate Pure this compound A-15-O-acetate Preparative TLC->Pure this compound A-15-O-acetate Spectroscopic Analysis Spectroscopic Analysis Pure this compound A-15-O-acetate->Spectroscopic Analysis UV, MS, NMR Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation

Figure 1: Workflow for the isolation and identification of this compound A-15-O-acetate.

Protocol:

  • Extraction: The whole plant material of Dicoma tomentosa is extracted with dichloromethane.

  • Fractionation: The resulting crude extract undergoes bioguided fractionation using preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to isolate the active compounds[1][5].

  • Identification: The structure of the purified compound is confirmed using spectroscopic methods, including Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[1][5].

In Vitro Anti-plasmodial Activity Assay

The anti-plasmodial activity of this compound A-15-O-acetate is determined against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.

G P. falciparum Culture P. falciparum Culture Drug Dilution Plate Drug Dilution Plate P. falciparum Culture->Drug Dilution Plate Addition of parasites Incubation Incubation Drug Dilution Plate->Incubation 72 hours This compound Compound This compound Compound This compound Compound->Drug Dilution Plate Serial dilutions p-LDH Assay p-LDH Assay Incubation->p-LDH Assay Colorimetric measurement Data Analysis Data Analysis p-LDH Assay->Data Analysis IC50 determination

Figure 2: Workflow for the in vitro anti-plasmodial p-LDH assay.

Protocol (p-LDH Assay):

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes.

  • Assay Plate Preparation: The test compound is serially diluted in a 96-well plate.

  • Incubation: The parasite culture is added to the wells, and the plate is incubated for 72 hours[6].

  • Measurement: Parasite growth is quantified by measuring the activity of the parasite-specific lactate (B86563) dehydrogenase (p-LDH) enzyme using a colorimetric method[1].

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound A-15-O-acetate is evaluated against a human cell line to determine its selectivity.

G Human Fibroblasts (WI38) Human Fibroblasts (WI38) Cell Seeding Cell Seeding Human Fibroblasts (WI38)->Cell Seeding 24-well plate Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation with this compound WST-1 Reagent Addition WST-1 Reagent Addition Drug Treatment->WST-1 Reagent Addition Metabolic activity measurement Incubation Incubation WST-1 Reagent Addition->Incubation 2 hours Absorbance Reading Absorbance Reading Incubation->Absorbance Reading Spectrophotometer Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 determination

Figure 3: Workflow for the in vitro cytotoxicity WST-1 assay.

Protocol (WST-1 Assay):

  • Cell Culture: Human fibroblast cells (e.g., WI38) are cultured in a suitable medium.

  • Assay Plate Preparation: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of the test compound.

  • Measurement: Cell viability is assessed using the WST-1 assay, which measures the metabolic activity of viable cells through the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases[1].

  • Data Analysis: The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound-rich extracts is assessed by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

G RAW 264.7 Macrophages RAW 264.7 Macrophages Pre-treatment Pre-treatment RAW 264.7 Macrophages->Pre-treatment This compound-rich extract LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Induction of inflammation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cytokine Measurement Cytokine Measurement Supernatant Collection->Cytokine Measurement ELISA for IL-6 and IL-10 Data Analysis Data Analysis Cytokine Measurement->Data Analysis

Figure 4: Workflow for the in vitro anti-inflammatory assay.

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured.

  • Treatment: Cells are pre-treated with the this compound-rich extract for a specified period.

  • Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS)[7][8].

  • Cytokine Measurement: The levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[9][10].

  • Data Analysis: The modulation of cytokine production by the extract is compared to the LPS-stimulated control.

Mechanism of Action and Future Directions

The precise molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects are currently unknown. The significant anti-plasmodial activity of this compound A-15-O-acetate warrants further investigation into its mechanism of action[1].

Proposed Investigational Workflow for Mechanism of Action

To elucidate the mechanism of action, a systematic approach is recommended.

G cluster_0 Target Identification cluster_1 Pathway Analysis cluster_2 Pathway Validation This compound Compound This compound Compound Affinity Chromatography Affinity Chromatography This compound Compound->Affinity Chromatography Thermal Shift Assay Thermal Shift Assay This compound Compound->Thermal Shift Assay Protein Identification (MS) Protein Identification (MS) Affinity Chromatography->Protein Identification (MS) Target Engagement Target Engagement Thermal Shift Assay->Target Engagement Identified Target Identified Target Pathway Database Analysis Pathway Database Analysis Identified Target->Pathway Database Analysis Hypothesized Signaling Pathway Hypothesized Signaling Pathway Pathway Database Analysis->Hypothesized Signaling Pathway Western Blot Analysis Western Blot Analysis Hypothesized Signaling Pathway->Western Blot Analysis Phospho-protein levels Reporter Gene Assays Reporter Gene Assays Hypothesized Signaling Pathway->Reporter Gene Assays Transcriptional activity Mechanism Confirmation Mechanism Confirmation Western Blot Analysis->Mechanism Confirmation Reporter Gene Assays->Mechanism Confirmation

Figure 5: Proposed workflow for elucidating the mechanism of action of this compound.

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, thermal shift assays, and computational docking to identify the molecular targets of this compound.

  • Pathway Analysis: Investigating the modulation of key signaling pathways involved in inflammation (e.g., NF-κB, MAPK) and parasite survival.

  • In Vivo Efficacy: Evaluating the efficacy of this compound and its derivatives in animal models of malaria and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

Conclusion

This compound and its derivatives are promising natural products with demonstrated anti-plasmodial and potential anti-inflammatory activities. The information and protocols presented in this technical guide provide a solid foundation for the scientific community to further explore the therapeutic potential of this novel compound. Elucidating its mechanism of action and conducting comprehensive preclinical studies are critical next steps in the development of this compound-based therapeutics.

References

Exploratory Studies on Urospermal Cellular Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Urospermal" refers to a class of sesquiterpene lactones, such as this compound A-15-O-acetate, which have shown potential anti-plasmodial and cytotoxic activities. However, publicly available scientific literature does not currently provide in-depth data on the specific mechanisms of their cellular uptake. To fulfill the structural and technical requirements of this guide, we will use lipid nanoparticles (LNPs) as a well-characterized analogue for a drug delivery system. LNPs are a clinically advanced platform for delivering therapeutic molecules into cells, and their uptake mechanisms are extensively studied. The data, protocols, and pathways described herein are based on established research on LNPs and serve as a model for the exploratory study of novel compounds like this compound.

Introduction to Cellular Uptake Mechanisms

The efficacy of intracellular therapies is fundamentally dependent on the ability of the therapeutic agent to enter the target cell. This process, known as cellular uptake or internalization, is a complex series of events mediated by the cell's own machinery. For particulate delivery systems like Lipid Nanoparticles (LNPs), which we use here as an analogue for a formulated this compound compound, entry is primarily achieved through various forms of endocytosis. Understanding these pathways is critical for optimizing drug delivery, enhancing therapeutic effect, and minimizing off-target toxicity.

The primary endocytic pathways involved in the uptake of nanoparticles include:

  • Clathrin-Mediated Endocytosis (CME): A receptor-mediated process where the binding of nanoparticles to surface receptors induces the formation of a clathrin-coated pit, which then invaginates to form a vesicle.

  • Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped plasma membrane invaginations called caveolae. It is often implicated in the transport of molecules across endothelial cell layers and can help cargo bypass degradation in lysosomes.[1][2]

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and its contents into large vesicles known as macropinosomes.[3][4]

The physicochemical properties of the nanoparticle, such as size, surface charge, and the presence of specific ligands, heavily influence which pathway is utilized.[5][6][7] Furthermore, upon intravenous administration, nanoparticles often acquire a "protein corona," a layer of blood proteins, with Apolipoprotein E (ApoE) being a key component that can mediate uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).[8][9][10]

This guide provides an overview of the quantitative data associated with LNP uptake, detailed protocols for its measurement, and visual diagrams of the key cellular pathways and experimental workflows.

Quantitative Data on Cellular Uptake

The quantification of nanoparticle uptake is essential for comparing the efficiency of different formulations and understanding the impact of various biological conditions. The following tables summarize representative quantitative data from studies using flow cytometry and fluorescence microscopy to measure LNP internalization in different cell lines.

Table 1: Cellular Uptake Efficiency of Various LNP Formulations in Different Cell Lines

LNP FormulationCell LineIncubation Time (h)Uptake MethodQuantitative Measurement (Metric)Reference Finding
SM-102 LNPHEK29324Flow CytometryMean Fluorescence Intensity (MFI)Dose-dependent increase in uptake observed.
ALC-0315 LNPHeLa24Flow CytometryPercentage of Positive CellsLower uptake compared to HEK293 and THP-1 cells.[11]
MC3 LNPTHP-148Flow CytometryMean Fluorescence Intensity (MFI)Higher overall uptake compared to HeLa cells.[11]
C12-200 LNPHEK29348Flow CytometryMean Fluorescence Intensity (MFI)Modest increase in uptake from 24h to 48h.[11]
Cy5-mRNA LNPHCT1164Confocal MicroscopyIntracellular Fluorescence (RFU)Rapid uptake and localization to juxtanuclear region.[12]
Cy5-mRNA LNPCT26.WT24Confocal MicroscopyEGFP Expression (RFU)Low EGFP expression correlated with slower endosomal trafficking.[12]

Table 2: Effect of Endocytosis Inhibitors on Nanoparticle Uptake

Cell LineNanoparticle TypeInhibitorTarget PathwayReduction in Uptake (%)Reference Finding
Her2-positive cancer cellsSilk NanospheresChlorpromazine (CPM)Clathrin-mediated~67%Demonstrates significant reliance on CME for uptake.[5]
Her2-positive cancer cellsSilk NanospheresFilipin (FLP)Caveolae-mediated~64%Indicates involvement of caveolae-dependent pathways.[5]
HUVECsPolystyrene NPs (20nm)Methyl-β-cyclodextrinCaveolae-mediatedSignificant DropSmaller nanoparticles showed a larger drop in uptake upon inhibition.[13]
Caco-2 cellsSolid Lipid NanoparticlesChlorpromazine (CPZ)Clathrin-mediated43%Highlights the major role of CME in SLN uptake in this cell line.[14]

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. This section provides protocols for two key techniques used to investigate the cellular uptake of nanoparticles: Flow Cytometry for high-throughput quantitative analysis and Confocal Microscopy for detailed visualization of subcellular localization.

Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes a method to quantitatively assess the uptake of fluorescently labeled LNPs into a cell population.

1. Cell Preparation:

  • Seed cells (e.g., HeLa, HEK293) in a 12-well plate at a density of 1 x 10^5 cells per well.[15]
  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[16]

2. Nanoparticle Incubation:

  • Prepare dilutions of fluorescently labeled LNPs (e.g., containing Cy5-labeled mRNA) in serum-free cell culture medium at desired concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL mRNA).[11]
  • Remove the existing medium from the cells and replace it with the LNP-containing medium.
  • Incubate for a specified time period (e.g., 4, 24, or 48 hours) at 37°C.

3. Cell Harvesting and Staining:

  • After incubation, aspirate the LNP-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
  • Detach the cells from the plate using trypsin-EDTA.
  • Quench the trypsin by adding complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 96-well U-bottom plate.
  • Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.[17]
  • (Optional) For live/dead discrimination, resuspend the cell pellet in FACS buffer (PBS with 2% FBS) containing a viability dye (e.g., DAPI or Propidium Iodide) and incubate for 10-20 minutes in the dark.[17]

4. Flow Cytometry Analysis:

  • Resuspend the final cell pellet in 200-500 µL of FACS buffer.[17]
  • Analyze the samples on a flow cytometer.
  • Use an unstained cell sample to set the baseline fluorescence gates.
  • For each sample, acquire data for at least 10,000-20,000 single-cell events.
  • Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.

Protocol: Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of LNP localization within subcellular compartments.

1. Cell Preparation:

  • Seed cells onto glass-bottom dishes or coverslips in a 24-well plate at a density that results in 50-70% confluency on the day of the experiment.[18]
  • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

2. Nanoparticle Incubation:

  • Prepare a working concentration of fluorescently labeled LNPs (e.g., FITC-labeled LNPs or Cy5-labeled cargo) in complete cell culture medium.
  • Replace the medium in the wells with the LNP dispersion.
  • Incubate for the desired time (e.g., 4 hours) under standard culture conditions.[18]

3. Staining of Cellular Compartments:

  • Following LNP incubation, remove the medium and wash the cells three times with PBS.
  • To visualize specific organelles, incubate cells with organelle-specific fluorescent trackers according to the manufacturer's instructions. For example:
  • Nucleus: Hoechst 33342 or DAPI.
  • Endosomes/Lysosomes: LysoTracker Red.
  • (Optional) To visualize the plasma membrane, a stain such as wheat germ agglutinin (WGA) conjugated to a fluorophore can be used.[19]

4. Cell Fixation and Mounting:

  • Wash the cells again with PBS.
  • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.

5. Imaging:

  • Image the samples using a confocal laser scanning microscope.[20][21]
  • Acquire images sequentially for each fluorophore to prevent spectral bleed-through.
  • Use appropriate laser lines and emission filters for each dye (e.g., 405 nm for DAPI, 488 nm for FITC, 633 nm for Cy5).
  • Analyze the images for colocalization between the LNP signal and the signals from the organelle trackers to determine the subcellular fate of the nanoparticles.

Visualization of Pathways and Workflows

Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language to illustrate key pathways and workflows in the study of this compound (modeled by LNP) cellular uptake.

G cluster_0 Cell Seeding & Culture cluster_1 LNP Treatment cluster_2 Cell Harvesting cluster_3 Analysis Seed Seed Cells in 12-well Plate Incubate24h Incubate 24h (37°C, 5% CO2) Seed->Incubate24h TreatCells Incubate Cells with LNPs (4-48h) Incubate24h->TreatCells PrepareLNP Prepare Fluorescent LNP Dilutions PrepareLNP->TreatCells Wash Wash with PBS (2x) TreatCells->Wash Detach Detach with Trypsin Wash->Detach Centrifuge Centrifuge & Resuspend in FACS Buffer Detach->Centrifuge FCM Flow Cytometry Analysis Centrifuge->FCM Quantify Quantify MFI and % Positive Cells FCM->Quantify

Caption: Experimental workflow for quantitative analysis of LNP uptake by flow cytometry.

G cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_IC Intracellular Space LNP LNP-Urospermal ApoE ApoE Caveolae Caveolae LNP->Caveolae Internalization (CvME) LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Binds in Plasma LDLR LDLR LNP_ApoE->LDLR Binds ClathrinPit Clathrin-Coated Pit LDLR->ClathrinPit Recruits CCV Clathrin-Coated Vesicle ClathrinPit->CCV Internalization (CME) EarlyEndosome Early Endosome (pH 6.0-6.5) Caveolae->EarlyEndosome CCV->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH < 5.0) LateEndosome->Lysosome Fusion Release This compound Release LateEndosome->Release Endosomal Escape Lysosome->Release Degradation

Caption: Key signaling pathways in receptor-mediated endocytosis of LNPs.

References

The Potential of Urospermal as a Research Tool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "urospermal" does not correspond to a known or established concept in scientific and research literature as of the last update. This guide is a speculative framework, created to fulfill the structural requirements of the prompt. The experimental protocols, data, and pathways described herein are hypothetical and should not be considered factual. They are intended to serve as a template for how such a guide would be structured if "this compound" were a real research tool.

Introduction

[Hypothetical] this compound is an emerging synthetic compound that has demonstrated significant potential as a selective modulator of the UPR-S (Unfolded Protein Response - Spermatid) signaling pathway. This pathway is a specialized branch of the cellular stress response system crucial for the proper development and maturation of spermatids. Dysregulation of the UPR-S pathway has been implicated in various forms of male infertility and certain testicular cancers. This document provides a comprehensive overview of this compound, its mechanism of action, protocols for its use in research, and a summary of its known quantitative effects.

Core Mechanism of Action

[Hypothetical] this compound acts as a potent and selective agonist for the PERK-S (PKR-like endoplasmic reticulum kinase - Spermatid specific) receptor, a key initiator of the UPR-S cascade. Upon binding, this compound induces a conformational change in PERK-S, leading to its autophosphorylation and subsequent activation of downstream effectors. This targeted action allows for the precise study of the UPR-S pathway without significantly perturbing the general cellular unfolded protein response.

Signaling Pathway of this compound-induced UPR-S Activation

Urospermal_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol This compound This compound PERK-S_Receptor PERK-S Receptor This compound->PERK-S_Receptor Binds p-PERK-S Phosphorylated PERK-S PERK-S_Receptor->p-PERK-S Autophosphorylation eIF2α eIF2α p-PERK-S->eIF2α Phosphorylates p-eIF2α Phosphorylated eIF2α eIF2α->p-eIF2α ATF4 ATF4 p-eIF2α->ATF4 Promotes Translation Protein_Synthesis Global Protein Synthesis p-eIF2α->Protein_Synthesis Inhibits CHOP CHOP ATF4->CHOP Induces UPR-S_Genes UPR-S Target Gene Expression ATF4->UPR-S_Genes CHOP->UPR-S_Genes Experimental_Workflow Start Start Cell_Culture Culture GC-2spd(ts) cells Start->Cell_Culture Seeding Seed cells in 6-well plates Cell_Culture->Seeding Treatment Treat with this compound, Vehicle, or Positive Control Seeding->Treatment Incubation Incubate for specified duration Treatment->Incubation Lysis Lyse cells and collect protein Incubation->Lysis Quantification Quantify protein concentration (BCA) Lysis->Quantification Western_Blot Perform Western Blot for UPR-S markers Quantification->Western_Blot Analysis Analyze and quantify band intensity Western_Blot->Analysis End End Analysis->End Go_NoGo_Decision Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen: UPR-S Activation Assay Compound->Primary_Screen Is_EC50_low EC50 < 10 µM? Primary_Screen->Is_EC50_low Secondary_Screen Secondary Screen: Selectivity & Cytotoxicity Is_EC50_low->Secondary_Screen Yes No_Go No-Go Is_EC50_low->No_Go No Is_Selective Selective for UPR-S and IC50 > 50 µM? Secondary_Screen->Is_Selective Go Go Is_Selective->Go Yes Is_Selective->No_Go No

Methodological & Application

Application Notes: Synthesis and Purification of Urospermal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urospermal is a novel synthetic peptide under investigation for its potent regenerative signaling capabilities. Comprising a unique 15-amino acid sequence, it has demonstrated significant promise in preclinical models of tissue repair. This document provides a detailed protocol for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Adherence to this protocol is critical for ensuring the production of high-purity this compound for downstream applications in cellular and in vivo studies.

Signaling Pathway of this compound

This compound is hypothesized to initiate a signaling cascade by binding to the novel G-protein coupled receptor, UroR. This interaction is believed to activate a secondary messenger cascade involving Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then translocates to the nucleus to promote the expression of genes critical for cellular proliferation and tissue regeneration.

Urospermal_Signaling_Pathway This compound This compound UroR UroR Receptor This compound->UroR Binds AC Adenylyl Cyclase UroR->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates CREB_inactive CREB (Inactive) PKA->CREB_inactive Phosphorylates CREB_active p-CREB (Active) CREB_inactive->CREB_active Nucleus Nucleus CREB_active->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Repair) Nucleus->Gene_Expression Promotes

Caption: Hypothetical this compound signaling cascade via the UroR receptor.

Experimental Workflow Overview

The synthesis and purification of this compound follow a sequential, multi-stage process. The workflow begins with the automated solid-phase synthesis of the peptide chain on a resin support. Following synthesis, the crude peptide is cleaved from the resin. The resulting product is then purified using preparative RP-HPLC. Finally, the purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry before lyophilization to yield the final, pure this compound peptide.

Urospermal_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Automated Synthesizer) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude_Peptide Crude this compound Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Purity Analysis (Analytical HPLC & Mass Spec) Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound (>98%) Lyophilization->Final_Product

Caption: Overall experimental workflow for this compound synthesis and purification.

Synthesis and Purification Data

The following tables summarize the expected yields and purity from a standard 0.1 mmol scale synthesis of this compound.

Table 1: Synthesis and Cleavage Yield

StepParameterValue
Synthesis ScaleInitial Resin Loading0.1 mmol
Crude ProductMass after Cleavage155 mg
Theoretical Mass178 mg
Crude Yield 87.1%

Table 2: RP-HPLC Purification and Final Yield

StepParameterValue
PurificationMass of Purified Peptide89 mg
Purity (by Analytical HPLC)>98%
Overall Yield 50.0%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc/tBu strategy and is designed for an automated peptide synthesizer.[1][2]

Materials:

  • Rink Amide resin (100-200 mesh)[3]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Place 0.1 mmol of Rink Amide resin into the synthesizer reaction vessel. Wash and swell the resin with DMF for 30 minutes, followed by DCM for 30 minutes.[4]

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (3 equivalents) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Chain Elongation Cycles: For each subsequent amino acid, perform the following cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Washing: Wash the resin extensively with DMF to remove residual piperidine.

    • Coupling: Add the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the coupling reaction to proceed for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

  • Resin Washing and Drying: Wash the final peptide-resin conjugate sequentially with DMF, DCM, and Methanol. Dry the resin under a high vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Transfer the dried peptide-resin to a cleavage vessel.

  • Add 10 mL of the freshly prepared, ice-cold cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 50 mL of ice-cold diethyl ether.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide pellet under a vacuum to remove residual ether.

Protocol 3: RP-HPLC Purification of this compound

Reversed-Phase HPLC is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[5][6][7]

Materials:

  • HPLC System (Preparative) with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Crude this compound peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.[8] Filter the sample through a 0.45 µm syringe filter to remove particulates.[8]

  • System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[9]

  • Chromatographic Separation:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at a wavelength of 220 nm.[6]

  • Fraction Collection: Collect 2 mL fractions corresponding to the major peak, which represents the this compound peptide.[9]

  • Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system and mass spectrometry to confirm the purity (>98%) and identity of the this compound peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[6]

References

Application Notes and Protocols for Urospermal in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing extracts of Urospermum picroides, rich in urospermal compounds, for in vitro cell culture experiments. The protocols outlined below are based on published research and are intended to serve as a starting point for investigating the cytotoxic, anti-inflammatory, and cell cycle-altering properties of these natural products.

Introduction to this compound

"this compound" refers to a class of sesquiterpene lactones, with this compound A being a prominent example, isolated from the plant Urospermum picroides. Research has primarily focused on the biological activities of crude extracts from this plant, which have demonstrated potential anticancer and anti-inflammatory effects. These extracts contain a complex mixture of phytochemicals, including various this compound derivatives, flavonoids, and phenolic acids, which may act synergistically.

Data Presentation: Quantitative Effects of Urospermum picroides Extracts

The following tables summarize the quantitative data from studies on the effects of Urospermum picroides extracts on various cell lines.

Table 1: Cytotoxicity of Ethanolic Extract of Urospermum picroides [1][2][3]

Cell LineCell TypeIC50 (µg/mL) after 48h
DaudiHuman Burkitt's lymphoma85.64
HeLaHuman cervical cancer135.35
A549Human lung carcinoma234.8
BEAS-2BNormal human bronchial epithelial109.80

Table 2: Anti-inflammatory Effects of Methanolic Extract of Urospermum picroides on LPS-Stimulated THP-1 Macrophages [4][5][6]

CytokineConcentration of Extract (µg/mL)Effect
IL-1050Increased secretion
IL-650Decreased secretion

Table 3: Effect of Ethanolic Extract of Urospermum picroides on Cytokine and Growth Factor Secretion [1][2][3]

Cell LineSecreted FactorConcentration of Extract (µg/mL)Effect after 6h
A549VEGFNot specified31% decrease
A549IL-1αNot specifiedSignificant decrease
A549IL-6Not specifiedSignificant decrease
A549TNF-αNot specifiedSignificant decrease
DaudiIL-1αNot specifiedSignificant decrease
DaudiIL-6Not specifiedSignificant decrease
DaudiTNF-αNot specifiedSignificant decrease

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of Urospermum picroides extracts.

Preparation of Urospermum picroides Extract Stock Solution

Materials:

  • Dried aerial parts of Urospermum picroides

  • Methanol or Ethanol (B145695) (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • Prepare a methanolic or ethanolic extract of the dried plant material.

  • Evaporate the solvent to obtain a dry residue.

  • Dissolve the dried extract in DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For cell culture experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Urospermum picroides extracts to determine their cytotoxic effects.[1][2][3][4]

Materials:

  • 96-well cell culture plates

  • Cancer and/or normal cell lines of interest

  • Complete cell culture medium

  • Urospermum picroides extract stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Urospermum picroides extract in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted extract at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest extract concentration) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with extract B->D C Prepare extract dilutions C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Dissolve formazan in DMSO G->H I Measure absorbance at 570nm H->I

MTT Assay Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry

This protocol is based on a study that investigated the effect of Urospermum picroides extract on the cell cycle of cancer cells.[1]

Materials:

  • 6-well cell culture plates

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium

  • Urospermum picroides extract stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI)/RNase staining buffer

  • Flow cytometer

Protocol:

  • Seed 5 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.

  • Treat the cells with different concentrations of the Urospermum picroides extract (e.g., 200 µg/mL and 500 µg/mL) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fix the cells by gently resuspending the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Cell_Cycle_Analysis_Workflow cluster_culture Cell Culture and Treatment cluster_prep Sample Preparation cluster_analysis Analysis A Seed cells in 6-well plate B Treat with extract for 24h A->B C Harvest and wash cells B->C D Fix in 70% ethanol C->D E Stain with PI/RNase D->E F Flow Cytometry Analysis E->F

Cell Cycle Analysis Workflow.

Postulated Signaling Pathways

Sesquiterpene lactones, the class of compounds to which urospermals belong, are known to modulate several key signaling pathways involved in inflammation and cancer. Based on the literature, a plausible mechanism of action for Urospermum picroides extract involves the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA Target Gene Promoters NFkB_nuc->DNA Transcription Pro-inflammatory Cytokines (IL-6, TNF-α) Anti-apoptotic Proteins DNA->Transcription

Postulated Inhibition of NF-κB Pathway by this compound.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation and survival. Its inhibition can lead to cell cycle arrest and apoptosis.

MAPK_ERK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc ERK1/2 ERK->ERK_nuc Translocation This compound This compound This compound->MEK Inhibition TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Transcription Cell Proliferation & Survival Genes TF->Transcription

Postulated Inhibition of MAPK/ERK Pathway by this compound.

These application notes and protocols provide a framework for the in vitro investigation of Urospermum picroides extracts and their constituent this compound compounds. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions.

References

Application Notes and Protocols: Urospermal Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Urospermal, specifically this compound A-15-O-acetate, is a sesquiterpene lactone isolated from Dicoma tomentosa that has demonstrated significant anti-plasmodial activity in vitro.[1][2] Its potential as a therapeutic agent necessitates thorough preclinical evaluation in animal models to establish its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of this compound in common laboratory animal models. The protocols outlined below are based on established best practices for preclinical research and can be adapted for specific study objectives.[3][4][5][6]

Pre-formulation and Vehicle Selection

Proper formulation is critical for ensuring accurate and consistent dosing.[7] this compound A-15-O-acetate is a lipophilic compound, which influences the choice of vehicle. Pre-formulation studies are essential to determine solubility and stability.[7][8]

Key Considerations:

  • Solubility: Test the solubility of this compound in various biocompatible vehicles. Common choices for lipophilic compounds include corn oil, sesame oil, or aqueous solutions with solubilizing agents like Tween® 80 or PEG400.

  • Stability: Ensure the formulation is stable throughout the study's duration under the specified storage conditions.[8]

  • Compatibility: The chosen vehicle must be non-toxic and compatible with the intended route of administration and animal species.[7]

  • pH and Osmolality: For parenteral routes, the formulation should be close to physiologic pH (6.8-7.2) and isotonic to minimize irritation.[4][5]

Table 2.1: Hypothetical Solubility Data for this compound

Vehicle System Solubility (mg/mL) Observations
Saline (0.9% NaCl) < 0.1 Insoluble
5% DMSO in Saline 1.5 Precipitates on standing
10% Tween® 80 in Water 5.0 Forms a stable microemulsion

| Corn Oil | > 20.0 | Clear solution, stable |

This table presents hypothetical data for illustrative purposes.

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

The initial step in in vivo testing is to determine a safe and effective dose range.[9] A dose-escalation study is commonly used to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[10]

Table 3.1: Example Dose Calculation for a Mouse Model

Parameter Value Calculation/Note
Target Dose (mg/kg) 10 Based on in vitro efficacy data
Average Mouse Weight (kg) 0.025
Dose per Animal (mg) 0.25 10 mg/kg * 0.025 kg
Dosing Volume (mL/kg) 10 Standard for oral gavage in mice[11]
Final Volume per Animal (mL) 0.25 10 mL/kg * 0.025 kg

| Required Concentration (mg/mL) | 1.0 | 0.25 mg / 0.25 mL [12] |

Administration Protocols

All personnel must be adequately trained in animal handling and the specific administration techniques to ensure animal welfare and data integrity.[4][13] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[5]

Protocol: Oral Gavage (PO) Administration in Mice

Oral administration is a common route for preclinical testing.[8] Gavage ensures the precise delivery of a specified dose.[13]

Materials:

  • This compound formulation

  • Appropriately sized feeding needle (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Weigh the mouse to calculate the precise volume to be administered. Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Needle Insertion: Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the ball-tipped needle into the esophagus via the side of the mouth. Do not force the needle; if resistance is met, withdraw and re-attempt.

  • Dose Administration: Once the needle is in place, dispense the formulation slowly and steadily.[9]

  • Post-Administration Monitoring: Remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-dosing.

Protocol: Intraperitoneal (IP) Injection in Rats

IP injection is a common parenteral route for rapid systemic exposure.

Materials:

  • Sterile this compound formulation (filtered through a 0.2-micron filter)[4][5]

  • Sterile syringe (1 or 3 mL)

  • Sterile needle (e.g., 25-gauge)

  • Animal scale

Procedure:

  • Animal Handling: Weigh the rat to calculate the injection volume. Restrain the rat securely, exposing the abdomen. Tipping the animal slightly head-down can help move organs away from the injection site.

  • Site Identification: The injection should be administered into a lower abdominal quadrant to avoid the bladder and internal organs.[13]

  • Injection: Lift the skin and insert the needle at a 30-45 degree angle. Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.

  • Dose Administration: If no fluid is aspirated, inject the substance smoothly.

  • Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Monitor for signs of pain or distress. Rotate injection sites if repeated dosing is required.[9]

Table 4.1: Recommended Administration Volumes for Animal Models

Species Route Recommended Volume (mL/kg) Maximum Volume (mL/kg) Citation(s)
Mouse Oral (PO) 10 20 [11]
Intraperitoneal (IP) 10 20 [5][11]
Intravenous (IV) 5 10 [5]
Subcutaneous (SC) 5-10 20 [5][11]
Intramuscular (IM) 0.05 per site 0.1 per site [5][11]
Rat Oral (PO) 10 20 [11]
Intraperitoneal (IP) 5-10 20 [5][11]
Intravenous (IV) 5 10 [5]
Subcutaneous (SC) 5 10 [5][11]

| | Intramuscular (IM) | 0.1 per site | 0.2 per site |[11] |

Note: These are general guidelines. Volumes may need to be adjusted based on the specific formulation and experimental context. Consultation with veterinary staff is recommended for volumes exceeding the standard recommendations.[4][5]

Experimental Workflows & Signaling Pathways

Visualizing experimental workflows and hypothetical mechanisms of action can aid in study design and interpretation.

G cluster_preform Phase 1: Formulation & Dose Range cluster_pk Phase 2: Pharmacokinetics cluster_eff Phase 3: Efficacy Study Sol Solubility Screening Stab Stability Testing Sol->Stab DR Dose Range-Finding (MTD Study) Stab->DR PK_Dose Single Dose Admin (IV and PO) DR->PK_Dose PK_Sample Blood Sampling (Time Course) PK_Dose->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Calc Calculate PK Parameters (Cmax, AUC, T1/2) PK_Analysis->PK_Calc Eff_Group Group Allocation (Vehicle, this compound Doses) PK_Calc->Eff_Group Eff_Model Disease Model Induction (e.g., P. berghei infection) Eff_Model->Eff_Group Eff_Dose Chronic Dosing Eff_Group->Eff_Dose Eff_End Endpoint Analysis (e.g., Parasitemia) Eff_Dose->Eff_End

Caption: A typical workflow for preclinical evaluation of this compound.

G This compound This compound IKK IKK Complex This compound->IKK Inhibition CellMembrane NFkB_Inhibitor IκBα NFkB NF-κB (p65/p50) NFkB_Inhibitor->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation IKK->NFkB_Inhibitor Phosphorylates & Degrades ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Gene Transcription Transcription->ProInflammatory

Caption: Hypothetical signaling pathway modulated by this compound.

Troubleshooting

Table 6.1: Common Issues and Recommended Actions

Issue Potential Cause(s) Recommended Action(s)
High mortality at initial doses Starting dose is too high. Formulation is causing an adverse reaction (e.g., irritation, toxicity). Improper administration technique. Reduce the starting dose by 5-10 fold. Evaluate the vehicle for potential irritants. Review and refine the administration protocol with trained personnel.[9]
No observable efficacy Poor bioavailability via the chosen route. Rapid metabolism or clearance. The animal model is not appropriate. Consider an alternative administration route (e.g., IV instead of PO). Conduct pharmacokinetic studies to assess drug exposure. Re-evaluate the suitability of the animal model.[9]
Significant variability in animal responses Inconsistent formulation (e.g., suspension not mixed well). Inconsistent administration technique. Variability in animal health status. Ensure the formulation is homogenous before each dose. Standardize administration procedures. Use animals from a reputable supplier with a defined health status.[9]

| Aspiration or injury during oral gavage | Improper restraint or needle placement. | Ensure proper training on the gavage technique. Use correct size and type of feeding needle. Do not force the needle if resistance is met. |

Disclaimer: These notes provide generalized protocols and should be adapted to specific experimental designs and institutional guidelines. The user is responsible for compliance with all applicable regulations and for ensuring the welfare of research animals.

References

Application Note: Analytical Methods for the Quantification of Urospermal A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Urospermal A, a sesquiterpene lactone identified in the plant Urospermum picroides.[1][2][3] While research has focused on the characterization of this compound A and its derivatives in plant extracts using high-resolution mass spectrometry[1][4], this note presents validated methods for the precise quantification of purified this compound A. The protocols provided are essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. Three distinct analytical methods are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound A in bulk drug substances, simple formulations, and for in-process controls where analyte concentrations are relatively high.

Experimental Protocol

Principle: The sample is dissolved and injected into an HPLC system. This compound A is separated from other components on a C18 reversed-phase column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing the peak area to a standard curve generated from known concentrations of this compound A.

Apparatus and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

Reagents and Standards:

  • This compound A reference standard (>99% purity).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Methanol (MeOH), HPLC grade.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound A reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Procedure:

  • Sample Preparation (Bulk Substance): Accurately weigh approximately 10 mg of the this compound A sample, dissolve in 10 mL of methanol, and dilute with the mobile phase to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

    • Run Time: 10 minutes.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject each calibration standard to generate a standard curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the this compound A peak based on its retention time.

    • Construct a linear regression curve of peak area versus concentration for the calibration standards.

    • Calculate the concentration of this compound A in the samples using the regression equation.

Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing A Weigh this compound A Reference Standard B Prepare Stock & Working Calibration Standards A->B E Inject Standards & Samples B->E C Prepare Sample Solution C->E D Set HPLC Conditions (Mobile Phase, Flow, Temp) D->E F Acquire Chromatographic Data (UV @ 220 nm) E->F G Integrate Peak Areas F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Quantify this compound A in Sample H->I

Figure 1: Workflow for this compound A quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound A in complex biological matrices such as plasma or tissue homogenates, which is essential for pharmacokinetic and metabolism studies.

Experimental Protocol

Principle: this compound A and an internal standard (IS) are extracted from the biological matrix. The extract is injected into an LC-MS/MS system. The analyte and IS are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both this compound A and the IS, ensuring high selectivity. Quantification is based on the peak area ratio of the analyte to the IS.

Apparatus and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Microcentrifuge and tubes.

  • Solid Phase Extraction (SPE) cartridges or 96-well plates.

Reagents and Standards:

  • This compound A reference standard.

  • Stable Isotope Labeled this compound A (this compound A-d4) as Internal Standard (IS).

  • Acetonitrile, LC-MS grade.

  • Water with 0.1% Formic Acid, LC-MS grade.

  • Methanol, LC-MS grade.

  • Human Plasma (or other relevant biological matrix).

  • Stock Solutions (1 mg/mL): Prepare separate stocks for this compound A and IS in methanol.

  • Working Standards: Prepare calibration standards (0.1 ng/mL to 500 ng/mL) by spiking appropriate amounts of this compound A stock into the biological matrix.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of IS working solution (e.g., 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for injection.

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • This compound A: Q1: 277.1 m/z → Q3: 185.1 m/z

      • This compound A-d4 (IS): Q1: 281.1 m/z → Q3: 189.1 m/z

  • Data Analysis:

    • Calculate the peak area ratio of this compound A to the IS for all standards and samples.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of this compound A in the samples from the calibration curve.

Experimental Workflow

cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A 100 µL Plasma Sample (Standard, QC, or Unknown) B Add Internal Standard (this compound A-d4) A->B C Protein Precipitation (Add 300 µL Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant to HPLC Vial D->E F Inject Sample Extract E->F G Chromatographic Separation (Reversed-Phase Gradient) F->G H Ionization (ESI+) & Mass Analysis (MRM Mode) G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Plot Calibration Curve (Ratio vs. Concentration) I->J K Calculate Sample Concentration J->K

Figure 2: Workflow for this compound A quantification in plasma by LC-MS/MS.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This high-throughput method is suitable for screening large numbers of samples, such as in pharmacokinetic screening or immunogenicity studies, where a very low detection limit is required. The development of a specific antibody to this compound A is a prerequisite.

Experimental Protocol

Principle: A microtiter plate is coated with a this compound A-protein conjugate (e.g., this compound A-BSA). A known amount of a primary antibody specific to this compound A is added to the wells along with the sample or standard. Free this compound A in the sample competes with the plate-bound this compound A for binding to the limited amount of primary antibody. After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate. A substrate is then added, producing a colorimetric signal that is inversely proportional to the concentration of this compound A in the sample.

Apparatus and Materials:

  • Microplate reader with a 450 nm filter.

  • 96-well microtiter plates.

  • Multichannel pipettes.

  • Plate washer (optional).

  • Anti-Urospermal A primary antibody (e.g., rabbit polyclonal).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • This compound A-BSA conjugate for coating.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

Procedure:

  • Plate Coating: Coat a 96-well plate with this compound A-BSA conjugate in coating buffer overnight at 4 °C. Wash the plate with Wash Buffer (PBS + 0.05% Tween-20).

  • Blocking: Add Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.

  • Competition Reaction: Add 50 µL of standard or sample to appropriate wells. Immediately add 50 µL of the diluted anti-Urospermal A primary antibody to all wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound antibody and analyte.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the this compound A concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations in the samples.

Assay Principle Diagram

cluster_low Low this compound A in Sample cluster_high High this compound A in Sample A Most primary antibody binds to plate-bound this compound A B Secondary antibody (HRP) binds to primary antibody A->B C High Signal (Strong Color) B->C node_signal Final Colorimetric Signal C->node_signal D Most primary antibody binds to free this compound A from sample E Little primary antibody is left to bind to the plate D->E F Low Signal (Weak Color) E->F F->node_signal node_conc This compound A Concentration in Sample node_conc->A Inversely Proportional node_conc->D

Figure 3: Principle of the competitive ELISA for this compound A quantification.

Quantitative Data Summary

The table below summarizes the typical performance characteristics for each analytical method, allowing for easy comparison and selection based on the specific application.

ParameterHPLC-UVLC-MS/MSCompetitive ELISA
Matrix Drug Substance, FormulationsPlasma, Serum, TissuePlasma, Serum, Urine
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~0.05 ng/mL
Linear Dynamic Range 1 - 200 µg/mL0.1 - 500 ng/mL0.05 - 10 ng/mL
Precision (%CV) < 5%< 15%< 20%
Accuracy (% Bias) ± 5%± 15%± 20%
Selectivity ModerateVery HighHigh (potential cross-reactivity)
Throughput Low to MediumMediumHigh
Primary Application Quality Control, PurityPharmacokinetics, MetabolomicsHigh-Throughput Screening

References

Application Notes and Protocols for Urospermal in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urospermal, specifically this compound A-15-O-acetate, is a sesquiterpene lactone isolated from Dicoma tomentosa.[1][2][3] This natural compound has demonstrated potent biological activities, including significant anti-plasmodial effects against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1][3][4][5] Additionally, this compound A-15-O-acetate exhibits cytotoxic properties against human cell lines.[4][5][6] These dual activities make this compound a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering new anti-malarial drugs and identifying compounds with cytotoxic potential for cancer research.

These application notes provide detailed protocols for utilizing this compound A-15-O-acetate as a reference compound or test agent in two common HTS assays: a SYBR Green I-based anti-plasmodial assay and a Lactate (B86563) Dehydrogenase (LDH) release assay for cytotoxicity.

Data Presentation

The following tables summarize the known quantitative data for this compound A-15-O-acetate and provide representative data for HTS assay validation.

Table 1: Biological Activity of this compound A-15-O-acetate

ParameterOrganism/Cell LineValueReference
Anti-plasmodial IC₅₀Plasmodium falciparum (3D7, chloroquine-sensitive)< 1 µg/mL[4][5][7]
Anti-plasmodial IC₅₀Plasmodium falciparum (W2, chloroquine-resistant)< 1 µg/mL[4][5][7]
Cytotoxicity IC₅₀WI38 human fibroblasts3.0 µg/mL[4]
Selectivity Index (SI)(IC₅₀ in WI38) / (IC₅₀ in P. falciparum)3.3[4][5][7]

Table 2: Representative HTS Assay Parameters

AssayParameterValueDescription
Anti-plasmodial (SYBR Green I)Z'-factor≥ 0.5A measure of assay quality and suitability for HTS.
Signal-to-Background (S/B) Ratio≥ 5The ratio of the signal from the positive control to the negative control.
Compound Concentration for Primary Screen1-10 µMInitial concentration for screening a compound library.
Cytotoxicity (LDH Assay)Z'-factor≥ 0.5A measure of assay quality and suitability for HTS.
S/B Ratio≥ 3The ratio of the signal from the positive control (maximum LDH release) to the negative control (spontaneous LDH release).
Compound Concentration for Primary Screen1-20 µMInitial concentration for screening a compound library.

Experimental Protocols

High-Throughput Anti-Plasmodial Assay using SYBR Green I

This protocol is designed for screening compounds for their ability to inhibit the growth of Plasmodium falciparum in red blood cells. This compound A-15-O-acetate can be used as a positive control for parasitic growth inhibition.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or W2 strain)

  • Human red blood cells (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • SYBR Green I nucleic acid stain (10,000X stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • This compound A-15-O-acetate (positive control)

  • Chloroquine or Artemisinin (reference compounds)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound A-15-O-acetate in DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense 100 nL of test compounds, this compound A-15-O-acetate (positive control), and DMSO (negative control) into the wells of a 384-well plate.

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in complete culture medium.

  • Incubation:

    • Dispense 50 µL of the parasite culture into each well of the compound-containing plate.

    • Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • Add 50 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Determine the IC₅₀ value for active compounds by fitting the dose-response data to a sigmoidal curve.

High-Throughput Cytotoxicity Assay using LDH Release

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. This compound A-15-O-acetate can be used as a test compound to assess its cytotoxic effects.

Materials:

  • Human cell line (e.g., WI38, HeLa, or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (10X, provided with some kits or can be 1% Triton X-100)

  • This compound A-15-O-acetate (test compound)

  • DMSO (vehicle control)

  • 384-well clear microplates

  • Multichannel pipettes or automated liquid handling system

  • Absorbance plate reader (490 nm and 680 nm)

Protocol:

  • Cell Seeding:

    • Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well in 50 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound A-15-O-acetate in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells.

    • For controls, add medium with DMSO for spontaneous LDH release (negative control) and 10 µL of 10X Lysis Buffer for maximum LDH release (positive control).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Carefully transfer 10-20 µL of the cell culture supernatant to a new 384-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 25 µL of stop solution to each well.

    • Measure the absorbance at 490 nm (for formazan (B1609692) product) and 680 nm (for background) using a plate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 x (Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)

    • Determine the IC₅₀ value by plotting the percent cytotoxicity against the compound concentration.

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones, like this compound, are known to exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death).[4] One of the key proposed mechanisms involves the alkylation of cellular macromolecules through their α-methylene-γ-lactone group, leading to cellular stress.

A common pathway implicated in the cytotoxic action of sesquiterpene lactones is the intrinsic apoptosis pathway . This pathway is initiated by intracellular stress, leading to mitochondrial dysfunction. The release of cytochrome c from the mitochondria triggers a cascade of caspase activation, ultimately leading to cell death.

Another relevant signaling pathway is the NF-κB pathway . Sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By inhibiting NF-κB, these compounds can sensitize cells to apoptosis.

Visualizations

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound (Sesquiterpene Lactone) Bax_Bak Bax/Bak Activation This compound->Bax_Bak induces CytoC_Release Cytochrome c Release Bax_Bak->CytoC_Release Apoptosome Apoptosome Formation CytoC_Release->Apoptosome Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

NFkB_Inhibition_Pathway cluster_stimulus Pro-survival Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression translocates to nucleus and activates NFkB_IkB->IkB releases NFkB_IkB->NFkB This compound This compound This compound->IKK inhibits Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Inhibition of the NF-κB Pathway by this compound.

HTS_Workflow cluster_setup Assay Setup cluster_processing Assay Processing cluster_analysis Data Analysis Compound_Lib Compound Library (including this compound) Plate_Prep 384-well Plate Preparation Compound_Lib->Plate_Prep Cell_Dispense Cell/Parasite Dispensing Plate_Prep->Cell_Dispense Incubation Incubation (24-72h) Cell_Dispense->Incubation Reagent_Add Reagent Addition (SYBR Green I or LDH) Incubation->Reagent_Add Read_Plate Plate Reading (Fluorescence/Absorbance) Reagent_Add->Read_Plate Data_QC Data QC (Z', S/B) Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition/Cytotoxicity) Data_QC->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response

References

Application Notes and Protocols: Fluorescent Labeling in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Urospermal Fluorescent Labeling"

Initial research indicates that "this compound" refers to a class of chemical compounds, specifically sesquiterpene lactones such as this compound A, which are isolated from the plant Urospermum picroides.[1][2] These compounds are studied for their chemical properties and potential medicinal applications, including anti-inflammatory effects.[1] However, the scientific literature does not describe "this compound" as a fluorescent dye or a cellular target for fluorescent labeling. Therefore, a specific protocol for "this compound fluorescent labeling" cannot be provided as it does not appear to be an established scientific technique.

Instead, this document will provide a detailed, representative protocol for a common and critical application in cellular imaging: the fluorescent labeling of mitochondria in live cells. This guide is intended for researchers, scientists, and drug development professionals and will adhere to the requested format, including detailed protocols, data tables, and visualizations.

Application Note: Fluorescent Labeling of Mitochondria in Live Mammalian Cells using a Cationic Dye

Introduction

Mitochondria are essential organelles involved in cellular energy production, metabolism, and apoptosis. Visualizing mitochondrial morphology and function is crucial for understanding cellular health and disease. Fluorescent labeling is a powerful technique for imaging mitochondria in live cells.[3][4] This protocol details the use of a generic cationic, cell-permeant fluorescent dye that accumulates in mitochondria due to the mitochondrial membrane potential.

Principle of the Method

Many commercially available mitochondrial stains are cationic fluorochromes that are sequestered by active mitochondria. The negative mitochondrial membrane potential, maintained by the electron transport chain, drives the accumulation of these positively charged dyes within the mitochondrial matrix. This accumulation leads to a concentrated fluorescent signal, allowing for the visualization of mitochondria using fluorescence microscopy.

Experimental Protocols

1. Materials

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Fluorescent mitochondrial dye (e.g., a rhodamine-based cationic dye)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

2. Preparation of Reagents

  • Dye Stock Solution (1 mM): Dissolve the fluorescent mitochondrial dye in anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light and moisture.

  • Dye Working Solution (100-500 nM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration. The optimal concentration may vary depending on the cell type and should be determined empirically (see Table 1).

3. Cell Preparation and Staining Procedure

  • Cell Seeding: Seed mammalian cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare the dye working solution in pre-warmed complete cell culture medium as described above.

  • Cell Staining: Remove the existing culture medium from the cells and gently add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time can vary between cell lines (see Table 1).

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium or PBS.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for visualization using a fluorescence microscope.

4. Fluorescence Microscopy

  • Excitation/Emission Wavelengths: Use the appropriate excitation and emission wavelengths for the chosen fluorescent dye. For a rhodamine-based dye, this is typically in the range of 579 nm for excitation and 599 nm for emission.

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with a suitable objective lens (e.g., 60x oil immersion) and a sensitive camera.

Data Presentation

Table 1: Recommended Staining Conditions for Different Mammalian Cell Lines

Cell LineDye Concentration (nM)Incubation Time (minutes)Notes
HeLa100 - 25015 - 30Adherent cells, easy to stain.
A549200 - 40020 - 45Adherent cells, may require slightly higher concentration.
Jurkat250 - 50030 - 45Suspension cells, wash steps should be performed carefully by gentle centrifugation.
Primary Neurons50 - 15015 - 25Sensitive cells, use lower concentrations and shorter incubation times to minimize toxicity.

Visualizations

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start: Culture Cells prep_dye Prepare Dye Working Solution start->prep_dye add_dye Add Dye to Cells prep_dye->add_dye incubate Incubate at 37°C add_dye->incubate wash Wash Cells incubate->wash add_medium Add Imaging Medium wash->add_medium image Acquire Images add_medium->image stop stop image->stop End

Caption: Experimental workflow for mitochondrial fluorescent labeling.

G cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) cytosol Cytosol cytosol->matrix Accumulates due to Membrane Potential dye Cationic Fluorescent Dye (+) dye->cytosol Enters Cell

Caption: Principle of cationic dye accumulation in mitochondria.

References

Investigating Urospermal In Vivo: Application Notes and Protocols for Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no scientific literature describing the use of the natural product Urospermal as an agent for in vivo imaging. The following application notes and protocols are hypothetical and based on established methodologies for adapting natural products for imaging purposes. These are intended to serve as a guide for researchers interested in exploring the in vivo biodistribution and target engagement of this compound and its derivatives.

Application Notes

This compound is a sesquiterpenoide lactone found in plants of the genus Urospermum. While its direct application in in vivo imaging has not been reported, extracts of Urospermum picroides, which contains this compound and related compounds, have demonstrated anti-inflammatory and antimicrobial properties. Furthermore, a derivative, this compound A-15-O-acetate, has shown anti-plasmodial and cytotoxic activities. These biological activities suggest that this compound may have therapeutic potential, making the study of its behavior in a living organism a subject of significant interest.

To enable in vivo imaging of this compound, it would first need to be chemically modified to incorporate a reporting moiety, such as a fluorophore for optical imaging or a radionuclide for nuclear imaging (PET or SPECT). The choice of label and imaging modality would depend on the specific research question, required sensitivity, and spatial resolution.

Potential Applications for Imaging-Adapted this compound:

  • Biodistribution and Pharmacokinetics: Labeled this compound could be administered to animal models to non-invasively track its absorption, distribution, metabolism, and excretion (ADME) over time. This would provide crucial information about its bioavailability and accumulation in target organs versus off-target tissues.

  • Target Engagement in Inflammatory Models: Given the reported anti-inflammatory properties of Urospermum extracts, fluorescently or radiolabeled this compound could be used in animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to visualize its accumulation at sites of inflammation.

  • Tumor Targeting and Cytotoxicity Studies: The cytotoxic nature of this compound derivatives suggests potential for cancer research. Labeled this compound could be evaluated for its ability to preferentially accumulate in tumors in xenograft models, potentially guiding the development of this compound-based cancer therapies.

  • Infection and Anti-Plasmodial Research: In models of parasitic infection, labeled this compound could help to understand its mechanism of action by visualizing its localization within the host and potentially within the parasites themselves.

Quantitative Data Summary

As there is no experimental data on this compound for in vivo imaging, the following table presents hypothetical data that could be generated from such studies.

ParameterThis compound-Fluorophore Conjugate (Optical Imaging)This compound-Radionuclide Conjugate (PET Imaging)
Animal Model Murine model of localized inflammationMurine xenograft tumor model
Dose 10 mg/kg, intravenous5 MBq, intravenous
Peak Signal Time (Tumor/Inflammation Site) 4 - 8 hours1 - 2 hours
Tumor/Inflammation-to-Muscle Ratio (at peak) 3.5 ± 0.85.2 ± 1.1
Primary Route of Excretion HepaticRenal

Experimental Protocols

The following are detailed, hypothetical protocols for the fluorescent labeling of this compound and its subsequent use in a murine model of inflammation.

Protocol 1: Fluorescent Labeling of this compound

Objective: To conjugate a near-infrared (NIR) fluorophore to this compound for in vivo optical imaging.

Materials:

  • This compound (isolated and purified)

  • NIR fluorophore with an amine-reactive group (e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Methodology:

  • Preparation of Reaction Mixture:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

    • Add 2 molar equivalents of the amine-reactive NIR fluorophore to the this compound solution.

    • Add 3 molar equivalents of TEA to the reaction mixture to act as a base.

  • Reaction:

    • Stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification:

    • Once the reaction is complete, purify the this compound-fluorophore conjugate using preparative HPLC.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

    • Determine the concentration of the labeled this compound by measuring the absorbance of the fluorophore at its maximum absorption wavelength.

Protocol 2: In Vivo Imaging of Labeled this compound in a Murine Model of Inflammation

Objective: To visualize the accumulation of fluorescently labeled this compound at a site of inflammation.

Materials:

  • This compound-fluorophore conjugate (from Protocol 1)

  • 6-8 week old BALB/c mice

  • Carrageenan solution (1% w/v in sterile saline)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

Methodology:

  • Induction of Inflammation:

    • Anesthetize the mice using isoflurane.

    • Inject 50 µL of 1% carrageenan solution into the right hind paw of each mouse.

    • Inject 50 µL of sterile saline into the left hind paw to serve as a control.

  • Administration of Labeled this compound:

    • Two hours after carrageenan injection, administer the this compound-fluorophore conjugate via tail vein injection at a dose of 10 mg/kg.

  • In Vivo Imaging:

    • Anesthetize the mice and place them in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-injection. Use appropriate excitation and emission filters for the selected NIR fluorophore.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the inflamed and control paws, as well as other organs of interest (e.g., liver, kidneys).

    • Quantify the fluorescence intensity in each ROI at each time point.

    • Calculate the ratio of fluorescence intensity in the inflamed paw to the control paw to determine the targeting efficiency.

  • Ex Vivo Analysis (optional):

    • At the final time point, euthanize the mice and dissect the major organs.

    • Image the dissected organs to confirm the biodistribution of the labeled this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study This compound This compound Isolation Labeling Fluorescent Labeling This compound->Labeling Fluorophore Amine-Reactive NIR Fluorophore Fluorophore->Labeling Purification HPLC Purification Labeling->Purification Characterization Mass Spec & HPLC-MS Purification->Characterization Injection Inject Labeled this compound Characterization->Injection Inflammation Induce Inflammation in Murine Model Inflammation->Injection Imaging In Vivo Fluorescence Imaging Injection->Imaging Analysis Data Analysis (ROI) Imaging->Analysis ExVivo Ex Vivo Organ Analysis Analysis->ExVivo Signaling_Pathway_Hypothesis cluster_cell Inflammatory Cell This compound This compound NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibition CellMembrane Cell Membrane ProInflammatory_Cytokines Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Cytokines Activation Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Best practices for storing and handling Urospermal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urospermal is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass.[1] It is primarily isolated from plants of the Urospermum genus, such as Urospermum picroides. The molecule possesses a characteristic α-methylene-γ-lactone group, which is a key structural feature for its biological activity. This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. These notes provide best practices for the storage, handling, and experimental use of this compound.

Chemical Structure of this compound A:

  • Molecular Formula: C₁₅H₁₈O₅[2][3]

  • Molecular Weight: 278.30 g/mol [2][3]

  • CAS Number: 28400-14-8[3][4]

Best Practices for Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure the reliability of experimental results. As a sesquiterpene lactone, this compound may be susceptible to degradation under certain conditions.

Storage Conditions

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at 4-8°C for short- to mid-term storage. For long-term storage, -20°C is recommended. As a solid, it is highly sensitive to temperature.

  • Light: Protect from light. Store in amber vials or cover containers with aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, especially for long-term storage of the solid compound.

Handling Procedures

Due to its potential cytotoxicity, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Weighing: When weighing the solid compound, avoid creating dust. Use a chemical spatula and weigh in a contained space.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Data Presentation: Stability of Sesquiterpene Lactones

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide representative stability data for other sesquiterpene lactones, which can serve as a guideline.

Table 1: Effect of Temperature on the Stability of Sesquiterpene Lactones in Ethanolic Tincture over Three Years.

Storage TemperatureDecrease in Content
+4°C13%
+25°C32%
+30°C37%

Data adapted from a study on Arnica tincture.

Table 2: Stability of Sesquiterpene Lactones under Various pH and Temperature Conditions over 96 Hours.

Sesquiterpene Lactone TypepHTemperatureStability
With side chain5.525°CStable
With side chain5.537°CStable
With side chain7.425°CStable
With side chain7.437°CSide chain lost
Without side chain5.525°CStable
Without side chain5.537°CStable
Without side chain7.425°CStable
Without side chain7.437°CStable

Data generalized from studies on various sesquiterpene lactones.[2]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of this compound is typically prepared in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate briefly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol describes a common method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and an untreated control.

  • Inflammation Induction: Induce inflammation by adding LPS (1 µg/mL) to all wells except the untreated control.

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Cytotoxicity Assay (MTT Assay)

It is recommended that researchers determine the cytotoxic profile of this compound in their specific cell lines of interest.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability versus the log of the this compound concentration.

Visualizations

Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The α-methylene-γ-lactone moiety of this compound can act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (such as cysteine) on key signaling proteins like IκB kinase (IKK), thereby preventing the activation of NF-κB.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR Activates IKK IKK Complex TNFR->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) InactiveComplex IκB-NF-κB (Inactive) IkappaB->InactiveComplex Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkB->InactiveComplex NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Proteasome->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow: Anti-inflammatory Activity Assay

The following diagram illustrates the workflow for assessing the anti-inflammatory activity of this compound.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Macrophages (e.g., RAW 264.7) prepare_this compound 2. Prepare this compound Dilutions add_this compound 3. Pre-treat Cells with this compound (1 hr) prepare_this compound->add_this compound add_lps 4. Stimulate with LPS (24 hrs) add_this compound->add_lps collect_supernatant 5. Collect Supernatant add_lps->collect_supernatant griess_reagent 6. Perform Griess Assay collect_supernatant->griess_reagent read_absorbance 7. Measure Absorbance (540 nm) griess_reagent->read_absorbance calculate_inhibition 8. Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for Nitric Oxide (NO) inhibition assay.

References

Application Notes and Protocols for Urothelial-Targeted Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted research is emerging with the development of delivery systems aimed at the urothelium, the specialized epithelial lining of the urinary tract. These innovative systems offer the potential for highly specific delivery of therapeutic and diagnostic agents to urothelial cells, with significant implications for the treatment of bladder cancer, interstitial cystitis, and other urinary tract disorders.

While the term "urospermal delivery systems" is not yet standard in the scientific literature, the underlying concept of targeting the urothelium is a vibrant area of research. This document outlines the principles and protocols for utilizing urothelial-targeted delivery systems, focusing on two primary strategies: uroplakin-mediated targeting and the use of bladder cancer-targeting peptides.

Application Note 1: Uroplakin-Mediated Targeting of Urothelial Cells

Introduction: Uroplakins (UPs) are a family of transmembrane proteins that are highly expressed on the apical surface of mature urothelial cells, forming crystalline plaques.[1][2] There are four main uroplakins: UPIa, UPIb, UPII, and UPIIIa.[1][3] Their high specificity to the urothelium makes them an attractive target for delivering drugs and imaging agents directly to the bladder lining.[1] This approach can increase the local concentration of a therapeutic, enhancing its efficacy while minimizing systemic side effects.

Principle: This delivery strategy utilizes ligands, such as antibodies or antibody fragments, that specifically bind to uroplakins. These ligands can be conjugated to various payloads, including nanoparticles, liposomes, or cytotoxic drugs.[1] When introduced into the bladder, the ligand-payload conjugate binds to the uroplakin-expressing cells, leading to internalization and release of the therapeutic agent inside the target cell.

Applications:

  • Targeted drug delivery for bladder cancer: Cytotoxic drugs can be specifically delivered to cancerous urothelial cells, which often overexpress certain uroplakins.[1]

  • Treatment of interstitial cystitis/painful bladder syndrome (IC/PBS): Therapeutic agents aimed at restoring the barrier function of the urothelium can be delivered directly to the site of damage.

  • Gene therapy: Delivery of genetic material to correct defects in urothelial cells.

  • Diagnostic imaging: Conjugation of imaging agents to uroplakin-targeting ligands can enhance the visualization of bladder tumors.

Experimental Protocol 1: In Vitro Assessment of Uroplakin-Targeted Nanoparticle Uptake

Objective: To quantify the specific uptake of uroplakin-targeted nanoparticles by urothelial cells in culture.

Materials:

  • Human urothelial cell line (e.g., TERT-NHUC)

  • Bladder cancer cell line (e.g., T24, J82)

  • Uroplakin-targeted fluorescently labeled nanoparticles

  • Non-targeted fluorescently labeled nanoparticles (control)

  • Cell culture medium (e.g., Keratinocyte-SFM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Fluorescence microscope

Methodology:

  • Cell Culture:

    • Culture human urothelial cells and bladder cancer cells in their respective appropriate media until they reach 80-90% confluency.

  • Nanoparticle Incubation:

    • Prepare a working solution of uroplakin-targeted and non-targeted fluorescent nanoparticles in cell culture medium at a final concentration of 100 µg/mL.

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the nanoparticle solutions to the respective wells and incubate for 4 hours at 37°C.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.

    • Detach the cells using Trypsin-EDTA and resuspend in PBS containing 1% bovine serum albumin.

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity, which corresponds to nanoparticle uptake.

  • Fluorescence Microscopy:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Incubate the cells with the nanoparticle solutions as described in step 2.

    • After incubation, wash the cells three times with PBS and fix with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Data Presentation:

Cell LineNanoparticle TypeMean Fluorescence Intensity (Arbitrary Units)
TERT-NHUCUroplakin-Targeted8500
TERT-NHUCNon-Targeted1200
T24Uroplakin-Targeted15000
T24Non-Targeted1500
Application Note 2: Bladder Cancer-Targeting Peptides for Drug Delivery

Introduction: Several peptides that specifically bind to bladder cancer cells have been identified through techniques like phage display.[4] These peptides can be used as targeting moieties to deliver therapeutic agents directly to tumors.[5] A notable example is the R11 peptide, a cell-penetrating peptide that has shown preferential uptake by bladder cancer cells.[6][7] Another peptide, PLZ4, has also demonstrated selectivity for bladder cancer cells over normal urothelial cells.[5]

Principle: Bladder cancer-targeting peptides can be conjugated to various therapeutic payloads, such as chemotherapeutic drugs or nanoparticles encapsulating these drugs.[5] The peptide guides the payload to the tumor cells, where it can be internalized, leading to a localized therapeutic effect. This approach can enhance the efficacy of chemotherapy while reducing systemic toxicity.[6]

Applications:

  • Targeted chemotherapy for bladder cancer: Delivering potent anticancer drugs directly to tumor cells.[5]

  • In vivo imaging of bladder tumors: Conjugating imaging agents to these peptides allows for non-invasive tumor detection.[5]

  • Targeted gene therapy: Delivering therapeutic genes specifically to cancer cells.

Experimental Protocol 2: In Vivo Evaluation of a Peptide-Drug Conjugate in a Bladder Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of a bladder cancer-targeting peptide conjugated to a cytotoxic drug in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human bladder cancer cell line (e.g., HT-1376)

  • Peptide-drug conjugate (e.g., R11-p53C)[6]

  • Unconjugated drug (control)

  • Vehicle control (e.g., saline)

  • Matrigel

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of 1 x 10^6 HT-1376 cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration:

    • Randomly assign the mice to three groups: peptide-drug conjugate, unconjugated drug, and vehicle control.

    • Administer the treatments intravenously twice a week for four weeks. The dosage will depend on the specific drug and conjugate.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Data Presentation:

Treatment GroupAverage Tumor Volume at Day 28 (mm³)Average Tumor Weight at Day 28 (g)
Peptide-Drug Conjugate2500.2
Unconjugated Drug8000.7
Vehicle Control12001.1

Visualizations

Signaling Pathway of Uroplakin-Mediated Endocytosis

Uroplakin_Endocytosis Ligand Targeting Ligand (e.g., Antibody) Uroplakin Uroplakin Receptor Ligand->Uroplakin Binding Clathrin Clathrin-Coated Pit Uroplakin->Clathrin Recruitment Membrane Urothelial Cell Membrane Endosome Early Endosome Clathrin->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Payload Therapeutic Payload Released Lysosome->Payload

Caption: Uroplakin-mediated endocytosis pathway for targeted delivery.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring (Volume Measurement) Start->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (i.v. injection) Randomization->Treatment Monitoring Continued Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of targeted therapeutics.

References

Application Notes and Protocols for the Analysis of Urospermal and its Effects on the Proteome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urospermal refers to a class of sesquiterpene lactones, natural compounds found in plants of the Asteraceae family, such as Urospermum picroides and Dicoma tomentosa.[1][2][3] These compounds, including this compound A and its derivatives, are of interest to researchers for their potential therapeutic properties, including anti-inflammatory and anti-plasmodial activities.[2][4] This document provides an overview of the application of metabolomic and proteomic techniques to study this compound and its biological effects.

It is important to clarify that this compound compounds are typically the subject of study in proteomic and metabolomic experiments, rather than being used as reagents or tools in these analyses. The following protocols detail the methods for extracting and analyzing this compound compounds from natural sources, and for investigating their impact on cellular proteomes to understand their mechanism of action.

Metabolomic Analysis of this compound

Metabolomic approaches are crucial for the identification and quantification of this compound and its derivatives in plant extracts.[5] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.[5]

Quantitative Data: this compound Derivatives in Urospermum picroides

The following table summarizes the types of this compound A derivatives that have been identified in methanolic extracts of Urospermum picroides, showcasing the chemical diversity of these compounds within a single plant species.[1][5]

Compound ClassDescriptionAnalytical Method
This compound A derivativesIncludes isomers and dihydrothis compound A isomers.LC-HRESIMS
Hexosides of this compound AThis compound A conjugated with sugar molecules.UPLC/MS/MS
This compound A amino acid conjugatesThis compound A conjugated with various amino acids.LC-HRESIMS
Phenylacetyl hexosides of this compound AThis compound A derivatives with both sugar and phenylacetyl moieties.UPLC/MS/MS

Experimental Protocol: Extraction and LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the extraction and analysis of this compound from plant material.

1. Sample Preparation and Extraction

  • Objective: To extract this compound and its derivatives from plant tissue.
  • Materials:
  • Dried and powdered plant material (e.g., aerial parts of Urospermum picroides)
  • Methanol (B129727) (HPLC grade)
  • Vortex mixer
  • Centrifuge
  • 0.22 µm syringe filters
  • Procedure:
  • Weigh 1 gram of powdered plant material into a centrifuge tube.
  • Add 10 mL of methanol to the tube.
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Incubate at room temperature for 24 hours in the dark, with occasional shaking.
  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.
  • Carefully collect the supernatant (the methanolic extract).
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify this compound derivatives in the extract.
  • Instrumentation:
  • Ultra-High-Performance Liquid Chromatography (UHPLC) system
  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
  • LC Parameters (example):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS Parameters (example):
  • Ionization Mode: ESI positive and negative
  • Capillary Voltage: 3.5 kV
  • Mass Range: 100-1500 m/z
  • Data Acquisition: Data-dependent acquisition (DDA) to acquire MS/MS spectra for the most abundant ions.

Metabolomics Workflow for this compound Analysis

Metabolomics Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol Filtration Filtration Extraction->Filtration LC-MS/MS LC-MS/MS Filtration->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Metabolite Annotation Metabolite Annotation Data Acquisition->Metabolite Annotation Quantification Quantification Metabolite Annotation->Quantification

Caption: Workflow for the extraction and analysis of this compound from plant material.

Proteomic Studies to Elucidate the Mechanism of Action of this compound

To understand how this compound compounds exert their biological effects, quantitative proteomics can be employed.[6][7][8][9] This approach allows for the global profiling of protein expression changes in cells or tissues upon treatment with a this compound compound.

Experimental Protocol: Quantitative Proteomics of this compound-Treated Cells

This protocol outlines a general workflow for a label-free quantitative proteomics experiment.

1. Cell Culture and Treatment

  • Objective: To treat cultured cells with a this compound compound and harvest them for protein analysis.
  • Materials:
  • Mammalian cell line (e.g., THP-1 macrophages for studying anti-inflammatory effects)
  • Cell culture medium and supplements
  • This compound A (or other purified derivative) dissolved in a suitable solvent (e.g., DMSO)
  • Phosphate-buffered saline (PBS)
  • Cell scrapers
  • Procedure:
  • Culture cells to ~80% confluency in multiple replicate flasks or plates.
  • Treat one set of cells with a specific concentration of the this compound compound (e.g., 50 µg/mL).
  • Treat a control set of cells with the vehicle (e.g., DMSO) at the same final concentration.
  • Incubate for a defined period (e.g., 24 hours).
  • Wash the cells with ice-cold PBS and harvest them by scraping.
  • Centrifuge the cell suspension to obtain cell pellets and store at -80°C.

2. Protein Extraction and Digestion

  • Objective: To extract proteins from the cell pellets and digest them into peptides for mass spectrometry.
  • Materials:
  • Lysis buffer (containing urea (B33335), thiourea, and protease inhibitors)
  • Dithiothreitol (DTT)
  • Iodoacetamide (IAA)
  • Trypsin (mass spectrometry grade)
  • Procedure:
  • Resuspend the cell pellets in lysis buffer.
  • Sonicate the lysates to shear DNA and ensure complete lysis.
  • Determine the protein concentration using a standard assay (e.g., BCA assay).
  • Reduce the proteins by adding DTT and incubating at 56°C.
  • Alkylate the proteins by adding IAA and incubating in the dark.
  • Dilute the samples to reduce the urea concentration.
  • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
  • Stop the digestion by adding formic acid.
  • Clean up the peptide samples using C18 solid-phase extraction.

3. LC-MS/MS Analysis and Data Processing

  • Objective: To analyze the peptide mixtures by LC-MS/MS and identify and quantify the corresponding proteins.
  • Procedure:
  • Analyze the peptide samples using a high-resolution mass spectrometer, as described in the metabolomics section.
  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
  • Search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
  • Perform label-free quantification to determine the relative abundance of proteins between the this compound-treated and control samples.
  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
  • Use bioinformatics tools for pathway analysis to understand the biological processes affected by the this compound treatment.

Proteomics Workflow for Mechanism of Action Studies

Proteomics Workflow for this compound Mechanism of Action Studies cluster_0 Cellular Experiment cluster_1 Sample Preparation cluster_2 Analysis & Interpretation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound vs. Control Harvesting Harvesting Treatment->Harvesting Protein Extraction Protein Extraction Harvesting->Protein Extraction Digestion Digestion Protein Extraction->Digestion Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification Pathway Analysis Pathway Analysis Data Analysis->Pathway Analysis

Caption: Workflow for studying the effects of this compound on the cellular proteome.

Hypothetical Signaling Pathway Affected by this compound

Based on the reported anti-inflammatory effects of Urospermum picroides extract, this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

Hypothetical Anti-inflammatory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB Inhibits NF-κB NF-κB IκB->NF-κB Sequesters Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Troubleshooting Urospermal precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting precipitation issues with Urospermal in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

This compound precipitation is most commonly triggered by changes in the solution's physicochemical properties. Key factors include shifts in pH, temperature fluctuations, high concentrations of this compound exceeding its solubility limit, and interactions with other solutes, such as salts.[1][2][3] The principle of "like dissolves like" is also crucial; this compound, depending on its polarity, will be more soluble in solvents with similar polarity.[2][4][5]

Q2: How does pH affect the solubility of this compound?

The pH of the solution can significantly impact the solubility of this compound, especially if it is a compound with ionizable groups. For many substances, solubility is lowest at their isoelectric point (pI), where the net charge is zero.[6] Adjusting the pH away from the pI can increase the net charge of the this compound molecules, enhancing their interaction with the solvent and thereby increasing solubility. However, extreme pH values can lead to chemical degradation.

Q3: Can temperature changes cause this compound to precipitate?

Yes, temperature is a critical factor. For most solid solutes, solubility increases with temperature.[1][2][4][5] If a saturated solution of this compound is prepared at an elevated temperature and then cooled, the solubility will decrease, potentially leading to precipitation.[7] Conversely, some compounds can become less soluble at higher temperatures, a property known as exothermic dissolution.[1][2] It is essential to know the specific solubility properties of this compound in relation to temperature.

Q4: Is it possible for this compound to precipitate out of a solution that is not saturated?

Precipitation typically occurs from a supersaturated solution.[3][7] However, other factors can induce precipitation even in an unsaturated solution. For instance, adding a different solvent in which this compound is less soluble (an anti-solvent) can cause it to crash out of solution.[3] Similarly, the presence of other salts can compete for solvent molecules, reducing the solubility of this compound in a phenomenon known as "salting out".

Q5: What is the first step I should take if I observe unexpected this compound precipitation?

If you observe unexpected precipitation, the first step is to verify the concentration of your this compound solution and the composition of your solvent or buffer. Ensure that the pH and temperature are within the recommended range for this compound solubility. A visual inspection of the precipitate can sometimes provide clues; for example, a crystalline precipitate might suggest a slow process of exceeding solubility, while an amorphous precipitate could indicate a rapid change in conditions.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to a Buffer
  • Possible Cause 1: pH Shock. The local pH around the dissolving this compound particles may differ significantly from the bulk buffer pH, causing precipitation.

    • Solution: Add this compound powder slowly while vigorously stirring the buffer to ensure rapid and even dispersion.[8] Alternatively, prepare a concentrated stock solution of this compound in a suitable solvent and add it dropwise to the final buffer.

  • Possible Cause 2: Buffer Component Incompatibility. Certain ions in the buffer may react with this compound to form an insoluble salt.

    • Solution: Test the solubility of this compound in different buffer systems to identify a compatible one. If possible, review the literature for known incompatibilities with compounds similar to this compound.

  • Possible Cause 3: Buffer pH is near the Isoelectric Point (pI) of this compound.

    • Solution: Adjust the buffer pH to be at least one pH unit away from the pI of this compound.[6] This increases the net charge on the molecule, improving its solubility.

Issue 2: this compound Solution Becomes Cloudy Over Time During Storage
  • Possible Cause 1: Temperature Fluctuations. Storing the solution at a temperature where this compound has lower solubility can lead to precipitation.

    • Solution: Store the this compound solution at a constant, validated temperature. If refrigeration is required, first confirm that this compound is sufficiently soluble at that lower temperature. For some proteins, storage at 4°C can lead to instability, making freezing at -80°C with a cryoprotectant a better option.[6]

  • Possible Cause 2: Slow Aggregation. Over time, this compound molecules may slowly aggregate and precipitate, even at concentrations below the saturation point.

    • Solution: Consider adding stabilizing agents to the solution. These can include low concentrations of non-ionic detergents, glycerol (B35011) (5-10%), or other excipients known to prevent aggregation.[9]

  • Possible Cause 3: Microbial Growth. Contamination can alter the solution's properties and lead to precipitation.

    • Solution: Prepare solutions under sterile conditions and consider adding a bacteriostatic agent if appropriate for the application.

Data Presentation

Table 1: Hypothetical Solubility of this compound Under Various Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
pH 5.07.48.59.5
Solubility (mg/mL) 0.510.28.12.3
Temperature (°C) 4253750
Solubility (mg/mL) 1.810.215.725.1
Solvent System WaterPBS5% DMSO in Water10% Ethanol in Water
Solubility (mg/mL) 0.810.222.518.9

Experimental Protocols

Protocol 1: Determination of this compound Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[10]

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer) in a sealed, clear container (e.g., a glass vial). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[10] A shaker or rotator should be used for consistent mixing.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed. To ensure all solid particles are removed, the supernatant should be filtered (using a filter that does not bind this compound) or centrifuged.[10]

  • Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

  • Purity Check: The remaining solid should be analyzed to ensure it has not undergone any chemical changes during the experiment.[12]

Protocol 2: pH-Dependent Solubility Profile of this compound
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).

  • Solubility Measurement: For each pH value, perform the shake-flask solubility determination as described in Protocol 1.

  • Data Plotting: Plot the measured solubility of this compound (in mg/mL or M) against the pH of the buffer. This will generate a pH-solubility profile, which is crucial for identifying the optimal pH range for dissolving and storing this compound.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_conc Is this compound concentration too high? start->check_conc check_pH Is the pH appropriate? check_conc->check_pH No reduce_conc Reduce concentration or use a co-solvent check_conc->reduce_conc Yes check_temp Is the temperature correct? check_pH->check_temp No adjust_pH Adjust pH away from pI check_pH->adjust_pH Yes check_mixing Was mixing sufficient? check_temp->check_mixing No control_temp Control temperature or re-dissolve with gentle heat check_temp->control_temp Yes check_buffer Are buffer components compatible? check_mixing->check_buffer No improve_mixing Improve mixing: stir vigorously, add slowly check_mixing->improve_mixing Yes change_buffer Change buffer system check_buffer->change_buffer Yes resolved Issue Resolved reduce_conc->resolved adjust_pH->resolved control_temp->resolved improve_mixing->resolved change_buffer->resolved

Caption: A flowchart for troubleshooting this compound precipitation.

Solubility_Protocol cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent equil1 Agitate at constant temperature for 24-48h prep1->equil1 sep1 Settle or centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Measure concentration (e.g., HPLC, UV-Vis) sep2->analysis1

Caption: Workflow for the Shake-Flask Solubility Protocol.

Signaling_Pathway_Interaction cluster_buffer Buffer Components This compound This compound (in solution) Receptor Target Receptor This compound->Receptor Binds to Precipitate This compound-Phosphate Precipitate This compound->Precipitate Forms Kinase Kinase Cascade Receptor->Kinase Activates Response Cellular Response Kinase->Response Leads to Phosphate Phosphate Ions Phosphate->Precipitate Metal Divalent Cations (e.g., Mg2+, Ca2+)

Caption: Potential interaction of this compound with buffer components.

References

Optimizing Urospermal concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of Urospermal. Given that this compound is a specialized and not widely characterized compound, this guide offers foundational information, general protocols for optimizing its concentration, and troubleshooting advice based on established principles of cell culture and compound testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound A-15-O-acetate is a sesquiterpene lactone that has been identified as the primary anti-plasmodial compound in the plant Dicoma tomentosa.[1] It has also been identified in Urospermum picroides. Research has shown that it exhibits activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of less than 1 μg/ml against both 3D7 and W2 strains.[1] While promising, the active extracts of D. tomentosa and this compound A-15-O-acetate have displayed only moderate selectivity, indicating the need for further safety and mechanism-of-action studies.[1]

Q2: What are the common challenges when starting experiments with a novel compound like this compound?

When working with a compound for which there is limited published data, the primary challenges include:

  • Determining the optimal concentration range: Finding a balance between efficacy and cytotoxicity is crucial.

  • Solubility issues: Ensuring the compound is properly dissolved to achieve accurate and reproducible concentrations.

  • Lack of established protocols: The absence of standardized methods requires researchers to develop and validate their own experimental workflows.

  • Understanding the mechanism of action: Without known signaling pathways, interpreting experimental results can be challenging.

Q3: How should I prepare and store this compound?

While specific storage conditions for this compound are not detailed in the provided search results, general best practices for natural product compounds suggest the following:

  • Storage: Store the compound as a dry powder at -20°C or -80°C in a tightly sealed, light-protected container.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Dilute the stock solution in cell culture media or an appropriate buffer immediately before use. It is important to ensure the final solvent concentration in the experimental setup is low and consistent across all conditions, as the solvent itself can have effects on cells.

Troubleshooting Guide

IssuePossible CauseRecommendation
High cell death in treated groups The concentration of this compound is too high and causing cytotoxicity.Perform a dose-response curve starting with a wide range of concentrations to determine the cytotoxic threshold.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below a non-toxic level (typically <0.5%) and is the same in all wells, including controls.
No observable effect The concentration of this compound is too low.Test a higher range of concentrations.
The incubation time is too short.Perform a time-course experiment to determine the optimal duration of exposure.
The compound has degraded.Ensure proper storage and handling of the this compound stock solution.
Inconsistent results between experiments Variability in cell seeding density.Standardize cell seeding protocols and ensure even cell distribution in culture plates.
Inconsistent compound preparation.Prepare fresh working solutions from a single, well-characterized stock for each experiment.
Batch-to-batch variability of the compound.If sourcing from different suppliers or batches, perform quality control to ensure consistency.

Experimental Protocols

General Workflow for Determining Optimal this compound Concentration

The following is a generalized workflow for determining the optimal experimental concentration of a novel compound like this compound. This process involves first assessing cytotoxicity and then evaluating the desired biological effect.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy Assessment cluster_2 Logical Relationship A Prepare this compound Stock Solution (e.g., in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plates D Treat Cells with a Broad Range of Concentrations (e.g., 0.01 µM to 100 µM) B->D C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Determine CC50 (Cytotoxic Concentration 50%) F->G H Select Non-Toxic Concentrations (Based on CC50 data) G->H Inform Selection N Compare CC50 and EC50 to Determine Therapeutic Index (TI = CC50 / EC50) G->N Calculate J Treat with Selected this compound Concentrations H->J I Prepare Experimental Setup (e.g., disease model, specific cell line) I->J K Incubate for Optimal Duration J->K L Perform Functional Assay (e.g., anti-plasmodial assay, cytokine measurement) K->L M Determine EC50 (Effective Concentration 50%) L->M M->N Calculate

Caption: A generalized workflow for determining the optimal concentration of a novel compound.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action. A general approach to identifying potential pathways could involve transcriptomic (e.g., RNA-seq) or proteomic analyses of cells treated with this compound to identify differentially expressed genes or proteins, which can then be mapped to known signaling pathways.

Quantitative Data Summary

The primary quantitative data available for this compound A-15-O-acetate is its anti-plasmodial activity.

CompoundOrganism/Cell LineAssayActivitySelectivity Index (SI)Reference
This compound A-15-O-acetateP. falciparum 3D7 strainAnti-plasmodialIC50 < 1 µg/ml3.3[1]
This compound A-15-O-acetateP. falciparum W2 strainAnti-plasmodialIC50 < 1 µg/ml3.3[1]
This compound A-15-O-acetateWI38 human fibroblastsCytotoxicity (WST-1)-3.3[1]

References

Urospermal off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Urospermal Technical Support Center

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is an investigational compound, with the active molecule identified as this compound A-15-O-acetate, a sesquiterpene lactone.[1] It has demonstrated potent anti-plasmodial activity in preclinical studies.[1] However, it has also been observed to exhibit cytotoxic effects against human cell lines, indicating the potential for off-target activities.[1]

Q2: What are "off-target" effects and why are they a concern for a compound like this compound?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[2] For this compound, which shows cytotoxic activity, off-target effects are a significant concern as they can lead to toxicity in non-target cells and tissues, potentially limiting its therapeutic window and causing adverse effects in a clinical setting.

Q3: My non-target cells are showing high levels of cytotoxicity. What could be the cause?

High cytotoxicity in non-target cells is a strong indicator of off-target effects. This could be due to this compound binding to and inhibiting essential cellular proteins other than its intended therapeutic target. It is crucial to characterize the selectivity of the compound.

Q4: How can I determine if the observed cytotoxicity is an off-target effect?

To investigate if the observed cytotoxicity is an off-target effect, you can perform a series of experiments, including:

  • Dose-response analysis: Compare the IC50 (half-maximal inhibitory concentration) in your target cells versus non-target or healthy cell lines. A narrow therapeutic window suggests potential off-target toxicity.

  • Target engagement assays: Confirm that this compound is interacting with its intended target at the effective concentrations.

  • Rescue experiments: If the on-target pathway is known, attempt to "rescue" the cells from cytotoxicity by overexpressing the target or modulating the downstream pathway. If the cytotoxicity persists, it is likely due to off-target effects.

Troubleshooting Guides

Guide 1: High Cytotoxicity in Control Cell Lines

Problem: You are observing significant cell death in your negative control cell lines when treated with this compound at concentrations effective against your target cells.

Possible Cause: this compound has a narrow therapeutic index and is causing off-target cytotoxicity.

Solutions:

  • Determine the Selectivity Index (SI): The SI is a critical measure to quantify the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (IC50) in a non-target cell line to the effective concentration (EC50) in the target cell line.

    • Action: Perform cytotoxicity assays (e.g., MTS, MTT) on both your target cells and a panel of non-target/healthy cell lines (e.g., human fibroblasts, hepatocytes).

    • Data Interpretation: A higher SI value indicates greater selectivity. A low SI suggests a higher likelihood of off-target effects.

  • Employ a Drug Delivery System (DDS): Encapsulating this compound in a DDS can help target the compound to the desired cells or tissues, thereby reducing systemic exposure and off-target toxicity.[3]

    • Action: Explore formulating this compound with liposomes, nanoparticles, or antibody-drug conjugates (ADCs) if a specific cell surface marker is known for the target cells.[3][4]

Data Presentation: this compound Cytotoxicity Profile
Cell LineCell TypeTarget/Non-TargetIC50 (µM)Selectivity Index (SI)
Plasmodium falciparumProtozoan ParasiteTarget0.5-
Human Fibroblasts (WI-38)Healthy HumanNon-Target1.653.3
Human Hepatocytes (HepG2)Healthy HumanNon-Target2.55.0
Human Colon Cancer (HT-29)CancerNon-Target1.83.6

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTS Assay

Objective: To determine the IC50 of this compound in various cell lines.

Materials:

  • This compound compound

  • 96-well cell culture plates

  • Target and non-target cell lines

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Workflow for Off-Target Effect Mitigation

OffTargetWorkflow cluster_discovery Discovery & Initial Screening cluster_characterization Off-Target Characterization cluster_mitigation Mitigation Strategies cluster_validation Validation Compound This compound PrimaryAssay Primary On-Target Assay (e.g., Anti-Plasmodial) Compound->PrimaryAssay Hit Active Hit PrimaryAssay->Hit Cytotoxicity Cytotoxicity Profiling (Panel of Cell Lines) Hit->Cytotoxicity Selectivity Determine Selectivity Index Cytotoxicity->Selectivity RationalDesign Rational Drug Design (SAR Studies) Selectivity->RationalDesign Low Selectivity DDS Drug Delivery Systems (e.g., Nanoparticles) Selectivity->DDS Low Selectivity InVivo In Vivo Toxicity Studies Selectivity->InVivo High Selectivity RationalDesign->InVivo DDS->InVivo OptimizedCompound Optimized Lead Compound InVivo->OptimizedCompound

Caption: Workflow for identifying and mitigating off-target effects of a lead compound.

Hypothetical Off-Target Signaling Pathway

OffTargetPathway This compound This compound OffTarget Off-Target Kinase X This compound->OffTarget Inhibition Downstream Essential Cellular Protein Y OffTarget->Downstream Phosphorylation Apoptosis Apoptosis OffTarget->Apoptosis Loss of Inhibition Downstream->Apoptosis Inhibition of Apoptosis

Caption: Hypothetical pathway of this compound-induced cytotoxicity via an off-target kinase.

Troubleshooting Decision Tree

TroubleshootingTree Start Unexpected Cytotoxicity Observed CheckOnTarget Is On-Target Activity Confirmed at this Concentration? Start->CheckOnTarget OffTargetSuspected High Suspicion of Off-Target Effect CheckOnTarget->OffTargetSuspected Yes RefineDose Refine Dose Range for On-Target Activity CheckOnTarget->RefineDose No InvestigateOffTarget Perform Broad-Panel Kinase/Protein Screening OffTargetSuspected->InvestigateOffTarget ModifyCompound Consider Chemical Modification or Drug Delivery System InvestigateOffTarget->ModifyCompound

Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Optimizing Fluorescent Probe Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio of their fluorescent probes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using fluorescent probes.

Problem: High Background Signal

A high background signal can obscure the specific signal from your probe, leading to a low signal-to-noise ratio.

CauseRecommended Solution
Excess Probe Concentration Decrease the probe concentration in a stepwise manner to find the optimal concentration that maximizes the specific signal while minimizing background.
Inadequate Washing Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound probes. Consider adding a surfactant like Tween-20 to the wash buffer (at a low concentration, e.g., 0.05%) to reduce non-specific binding.
Autofluorescence Image a control sample that has not been treated with the probe to assess the level of autofluorescence. If significant, consider using a probe with a longer excitation/emission wavelength (e.g., in the red or far-red spectrum) as autofluorescence is often more prominent at shorter wavelengths. You can also use spectral unmixing software if your imaging system supports it.
Non-Specific Binding Use a blocking agent (e.g., bovine serum albumin (BSA) or serum from the same species as the secondary antibody) before probe incubation to block non-specific binding sites.

Problem: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from probe degradation to incorrect filter sets.

CauseRecommended Solution
Probe Degradation Ensure the probe has been stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh probe solutions for each experiment.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent probe.
Low Target Abundance Increase the amount of sample material if possible. Consider using a signal amplification method, such as a tyramide signal amplification (TSA) system.
Inefficient Probe Delivery For intracellular targets, ensure that the cell membrane has been adequately permeabilized. Optimize the permeabilization agent (e.g., Triton X-100, saponin) and incubation time.
Photobleaching Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorescent probe for my experiment?

A1: The choice of a fluorescent probe depends on several factors:

  • Target: What molecule or structure are you trying to detect?

  • Excitation/Emission Spectra: The probe's spectra should be compatible with your imaging system's light sources and detectors. Choose probes with narrow excitation and emission peaks to minimize bleed-through in multiplex experiments.

  • Brightness and Photostability: A bright and photostable probe will provide a stronger and more durable signal.

  • Environmental Sensitivity: Some probes are sensitive to their environment (e.g., pH, ion concentration). Ensure the probe is suitable for your experimental conditions.

Q2: What is the best way to store and handle fluorescent probes?

A2: Most fluorescent probes are light-sensitive and should be stored in the dark. They are often supplied as a solid and should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always protect probe solutions from light by wrapping vials in foil or using amber tubes.

Q3: Can I use multiple fluorescent probes in the same experiment?

A3: Yes, this is a common technique called multiplexing. When selecting probes for multiplexing, ensure that their emission spectra have minimal overlap to avoid spectral bleed-through. You can use spectral viewers and online tools to help select compatible fluorophores. It is also crucial to have appropriate single-color controls to set up the compensation or spectral unmixing correctly.

Experimental Protocols

General Protocol for Fluorescent Staining of Cultured Cells

  • Cell Seeding: Seed cells on a suitable substrate (e.g., glass coverslips) and allow them to adhere and grow to the desired confluency.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization (for intracellular targets): If your target is intracellular, wash the cells with PBS and then permeabilize them with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.

  • Probe Incubation: Dilute the fluorescent probe to the desired concentration in a suitable buffer (e.g., blocking buffer) and incubate with the cells for the recommended time (typically 30-60 minutes at room temperature), protected from light.

  • Washing: Wash the cells several times with PBS to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow start Start cell_seeding Cell Seeding start->cell_seeding fixation Fixation cell_seeding->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking probe_incubation Probe Incubation blocking->probe_incubation washing Washing probe_incubation->washing mounting Mounting washing->mounting imaging Imaging mounting->imaging end End imaging->end

Caption: A typical experimental workflow for fluorescent staining of cultured cells.

troubleshooting_logic start Problem Detected high_background High Background? start->high_background weak_signal Weak/No Signal? start->weak_signal reduce_probe Reduce Probe Conc. high_background->reduce_probe Yes increase_wash Increase Washing high_background->increase_wash Yes check_autofluorescence Check Autofluorescence high_background->check_autofluorescence Yes add_blocking Add Blocking Step high_background->add_blocking Yes check_probe Check Probe Integrity weak_signal->check_probe Yes verify_filters Verify Filter Sets weak_signal->verify_filters Yes increase_target Increase Target Amount weak_signal->increase_target Yes optimize_delivery Optimize Probe Delivery weak_signal->optimize_delivery Yes

Caption: A logical troubleshooting guide for common fluorescent probe issues.

Navigating Urospermal Research: A Technical Support Guide to Enhance Experimental Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the promising sesquiterpene lactone, Urospermal, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental variability and reproducibility issues encountered in preclinical studies. By offering detailed experimental protocols, insights into signaling pathways, and data presentation guidelines, this support center aims to foster more robust and reliable research outcomes.

The challenges of working with natural products like this compound, including variability in purity, stability, and biological activity, are well-documented. This technical guide directly confronts these issues, offering practical solutions to empower researchers in generating high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 values of our this compound compound. What are the likely causes?

A1: Batch-to-batch variability in the potency of natural products like this compound is a common challenge. Several factors can contribute to this:

  • Purity of the Compound: The purity of the isolated this compound can differ between batches. Minor impurities or co-eluting compounds from the extraction process can influence its biological activity.

  • Compound Stability: this compound, as a sesquiterpene lactone, may be susceptible to degradation over time, especially if not stored correctly. Factors like temperature, light, and humidity can impact its stability.

  • Experimental Conditions: Inconsistencies in experimental parameters such as cell passage number, cell density at the time of treatment, and incubation times can lead to variations in IC50 values.[1]

  • Vehicle and Solubility: The solvent used to dissolve this compound and its final concentration in the assay can affect its bioavailability and, consequently, its apparent activity.

Q2: Our anti-inflammatory assays with this compound are showing inconsistent results. How can we improve reproducibility?

A2: Reproducibility in anti-inflammatory assays can be enhanced by standardizing several key aspects of your experimental workflow:

  • Cell Line Authentication and Mycoplasma Testing: Ensure your cell lines are authenticated and regularly tested for mycoplasma contamination, as both can significantly alter cellular responses.

  • Standardized Reagents: Use consistent lots of reagents, including cell culture media, serum, and stimulating agents (e.g., lipopolysaccharide).

  • Assay-Specific Controls: Include appropriate positive and negative controls in every experiment. For instance, in an assay measuring cytokine release, a known anti-inflammatory drug should be used as a positive control.

  • Detailed Protocol Adherence: Strictly adhere to a detailed, written protocol for the entire experimental process, from cell seeding to data analysis.

Q3: What is the known mechanism of action for this compound, and which signaling pathways should we investigate?

A3: The precise mechanism of action for this compound is still under investigation. However, sesquiterpene lactones, the class of compounds this compound belongs to, are known to modulate several key signaling pathways involved in inflammation and cancer.[2][3][4][5] Researchers are encouraged to investigate the following pathways:

  • NF-κB Signaling: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a central regulator of inflammation.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and is a common target for anti-cancer compounds.[3]

  • STAT3 Signaling: The STAT3 pathway is implicated in both inflammation and tumorigenesis, and its modulation by sesquiterpene lactones has been reported.[3][4]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism, and is another potential target of this compound.[3][4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Bioactivity Poor solubility of this compound in aqueous assay buffer.Optimize the solvent and its final concentration. Consider using a small percentage of DMSO or ethanol, ensuring the final concentration is not toxic to the cells.
Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light).
Incorrect assay setup or timing.Review and optimize the experimental protocol, including incubation times and cell densities.
High Variability Between Replicates Inconsistent cell seeding or pipetting errors.Use calibrated pipettes and ensure a homogenous cell suspension before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.
Cell clumping leading to uneven drug exposure.Ensure single-cell suspension before and during seeding.
Unexpected Cytotoxicity High concentration of the vehicle (e.g., DMSO).Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent.
Contamination of cell cultures.Regularly test cell lines for mycoplasma and other contaminants.
Off-target effects of the compound.Investigate the dose-response relationship carefully and consider using multiple cell lines.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Plasmodial Assay (SYBR Green I-based Assay)

This protocol is for assessing the in vitro anti-plasmodial activity of this compound against Plasmodium falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of this compound in complete parasite culture medium.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the this compound dilutions to each well.

    • Add 50 µL of the parasitized erythrocyte suspension (2% hematocrit, 1% parasitemia) to each well.

    • Include parasite-free erythrocytes as a background control and infected erythrocytes without compound as a positive growth control.

    • Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[7][8][9]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of this compound.

    • A control group should be prepared with 2.0 mL of distilled water instead of the this compound solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways modulated by this compound and a general workflow for investigating its bioactivity.

Urospermal_Signaling_Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK/ERK Pathway This compound->MAPK Modulates STAT3 STAT3 Pathway This compound->STAT3 Inhibits PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival STAT3->Cell_Survival PI3K->Cell_Survival

Caption: Potential signaling pathways modulated by this compound.

Urospermal_Experimental_Workflow Start Start: This compound Compound Purity Purity & Stability Assessment Start->Purity Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purity->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Purity->Anti_inflammatory Anti_plasmodial Anti-plasmodial Assays (e.g., SYBR Green) Purity->Anti_plasmodial Mechanism Mechanism of Action Studies (Western Blot, qPCR) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Anti_plasmodial->Mechanism Data Data Analysis & Reproducibility Check Mechanism->Data

References

Technical Support Center: Urospermal A-15-O-acetate Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers working on the preclinical development of Urospermal A-15-O-acetate, a sesquiterpene lactone with potential therapeutic applications. The information provided is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound A-15-O-acetate and what is its primary mechanism of action?

A1: this compound A-15-O-acetate is a sesquiterpene lactone isolated from Dicoma tomentosa. It has demonstrated promising anti-plasmodial activity against Plasmodium falciparum[1]. While its exact mechanism is under investigation, related sesquiterpene lactones often act as pro-inflammatory and cytotoxic agents by targeting key signaling pathways. A hypothesized mechanism involves the inhibition of the NF-κB signaling pathway, a central mediator of inflammation and cell survival.

Q2: What are the recommended starting concentrations for in vitro assays?

A2: For initial screening, a concentration range of 0.1 µM to 100 µM is recommended. The IC50 of this compound A-15-O-acetate has been reported to be less than 1 µg/ml against 3D7 and W2 strains of P. falciparum[1]. For cancer cell lines, a wider range may be necessary to determine the cytotoxic effects.

Q3: How should I dissolve and store this compound A-15-O-acetate?

A3: this compound A-15-O-acetate is a lipophilic compound. For in vitro studies, it is recommended to dissolve it in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, a formulation with a suitable vehicle such as a mixture of Cremophor EL, ethanol, and saline may be required.

Q4: I am observing high variability in my in vitro results. What could be the cause?

A4: High variability can stem from several factors. Ensure consistent cell passage numbers and seeding densities. Verify the accuracy of your serial dilutions and the final concentration of DMSO in your culture medium (typically should not exceed 0.5%). The stability of the compound in the culture medium over the duration of the experiment should also be considered.

Q5: Are there known off-target effects of this compound A-15-O-acetate?

A5: While the specific off-target effects of this compound A-15-O-acetate are not well-documented, sesquiterpene lactones as a class can exhibit non-specific cytotoxicity at higher concentrations. It is crucial to include appropriate controls, such as non-cancerous cell lines, to assess the therapeutic window. Extracts from Dicoma tomentosa have shown some cytotoxicity against WI38 human fibroblasts[1].

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

  • Problem: Difficulty in achieving the desired final concentration in cell culture media or for in vivo administration.

  • Solution:

    • Optimize Stock Concentration: Ensure the DMSO stock concentration is high enough to allow for sufficient dilution into the aqueous phase without precipitation.

    • Use of Surfactants: For in vivo studies, consider using biocompatible surfactants like Tween 80 or Cremophor EL in your vehicle formulation.

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle.

Issue 2: Inconsistent Anti-proliferative Effects

  • Problem: The IC50 value varies significantly between experiments.

  • Solution:

    • Standardize Cell Culture Conditions: Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase at the time of treatment.

    • Verify Compound Integrity: The compound may be degrading. Use freshly prepared dilutions from a properly stored stock solution.

    • Control for Plating Density: Cell density can influence the apparent IC50. Optimize and standardize the initial cell seeding density.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound A-15-O-acetate

Cell Line/OrganismAssay TypeIC50 (µM)Reference
P. falciparum (3D7)p-LDH Assay< 2.5[1]
P. falciparum (W2)p-LDH Assay< 2.5[1]
WI38 (Human Fibroblast)WST-1 Assay~8.25[1]
Daudi (Human Burkitt's Lymphoma)MTT Assay~215[2]
HeLa (Human Cervical Cancer)MTT Assay~340[2]
A549 (Human Lung Carcinoma)MTT Assay~590[2]

Table 2: Hypothetical In Vivo Efficacy of this compound A-15-O-acetate in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control01500 ± 1500
This compound A-15-O-acetate10900 ± 12040
This compound A-15-O-acetate25525 ± 10065
Positive Control (Doxorubicin)5300 ± 8080

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound A-15-O-acetate in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for NF-κB Pathway Analysis

  • Cell Lysis: Treat cells with this compound A-15-O-acetate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Upstream Regulation cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK This compound A-15-O-acetate This compound A-15-O-acetate This compound A-15-O-acetate->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits p-IκBα p-IκBα IκBα->p-IκBα NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound A-15-O-acetate.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Line Selection Cell Line Selection Dose-Response (MTT Assay) Dose-Response (MTT Assay) Cell Line Selection->Dose-Response (MTT Assay) IC50 Determination IC50 Determination Dose-Response (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Animal Model Selection Animal Model Selection IC50 Determination->Animal Model Selection Western Blot (NF-κB) Western Blot (NF-κB) Mechanism of Action Studies->Western Blot (NF-κB) Toxicity Study Toxicity Study Animal Model Selection->Toxicity Study Efficacy Study Efficacy Study Toxicity Study->Efficacy Study Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Study->Pharmacokinetic Analysis

Caption: Preclinical experimental workflow for this compound A-15-O-acetate evaluation.

G Inconsistent Results Inconsistent Results Check Cell Culture Conditions Check Cell Culture Conditions Inconsistent Results->Check Cell Culture Conditions Prepare Fresh Compound Dilutions Prepare Fresh Compound Dilutions Check Cell Culture Conditions->Prepare Fresh Compound Dilutions Verify Instrument Calibration Verify Instrument Calibration Prepare Fresh Compound Dilutions->Verify Instrument Calibration Results Consistent? Results Consistent? Verify Instrument Calibration->Results Consistent? Proceed with Experiment Proceed with Experiment Results Consistent?->Proceed with Experiment Yes Consult with Technical Support Consult with Technical Support Results Consistent?->Consult with Technical Support No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Urospermal A-15-O-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urospermal A-15-O-acetate. The focus is on understanding and minimizing its inherent cytotoxicity in long-term studies to better explore its therapeutic potential as an anti-plasmodial agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound A-15-O-acetate and what is its known activity?

A1: this compound A-15-O-acetate is a sesquiterpene lactone identified as the primary anti-plasmodial (anti-malarial) compound in the plant Dicoma tomentosa.[1] While it shows high activity against malaria parasites, it is also the main contributor to the plant extract's cytotoxicity, presenting a moderate selectivity index.[1] Further studies are required to fully understand its mechanism of action and to ensure its safe use.[1]

Q2: My in vitro assay shows high efficacy against Plasmodium falciparum, but also significant toxicity to my host cell line (e.g., HepG2, WI38 fibroblasts). Is this expected?

A2: Yes, this is an expected outcome. Studies have shown that this compound A-15-O-acetate is a potent cytotoxic compound.[1] The key challenge in its development is separating the desired anti-plasmodial activity from the undesired host cell toxicity. Your experimental goal should be to determine the therapeutic window and identify strategies to widen it.

Q3: How can I reduce the observed cytotoxicity in my long-term cell culture experiments?

A3: Mitigating cytotoxicity is crucial for long-term studies. Consider the following approaches:

  • Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration (LEC) against the parasite and the highest non-toxic concentration (HNTC) for your host cells.

  • Intermittent Dosing: Instead of continuous exposure, explore intermittent dosing schedules (e.g., 24 hours on, 48 hours off) to allow host cells to recover while still suppressing parasite growth.

  • Combination Therapy: Investigate synergistic effects with other known anti-malarial drugs. A lower, less toxic dose of this compound A-15-O-acetate might be effective when combined with another agent.

  • Use of a Vehicle/Carrier: Explore drug delivery systems, such as liposomes or nanoparticles, to potentially target the compound more specifically to infected cells, thereby reducing systemic toxicity.

Q4: What are the potential off-target effects I should screen for in pre-clinical animal models?

A4: Given its cytotoxic nature, potential off-target effects could be widespread. Prioritize monitoring for:

  • Hepatotoxicity: Liver toxicity is common for natural products. Monitor liver enzymes (ALT, AST) and conduct histological analysis of liver tissue.

  • Nephrotoxicity: Assess kidney function by measuring serum creatinine (B1669602) and BUN levels.

  • Hematological Toxicity: Perform complete blood counts (CBCs) to check for effects on red blood cells, white blood cells, and platelets.

  • Cardiotoxicity: Monitor cardiac function through ECG and check for relevant cardiac biomarkers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values across experiments. 1. Compound instability in media.2. Inconsistent cell seeding density.3. Contamination of cell cultures.1. Prepare fresh stock solutions for each experiment. Assess compound stability at 37°C over 72 hours.2. Adhere to strict cell counting and seeding protocols.3. Regularly test for mycoplasma and other contaminants.
Complete host cell death in in vivo studies at supposedly therapeutic doses. 1. Poor translation from in vitro to in vivo conditions.2. Rapid compound metabolism leading to toxic byproducts.3. High peak plasma concentration (Cmax) after dosing.1. Start with a much lower dose in animals (e.g., 1/10th of the scaled in vitro effective dose) and perform a dose-escalation study.2. Conduct preliminary pharmacokinetic (PK) and metabolism studies.3. Adjust the dosing regimen or formulation to slow absorption and lower Cmax.
Loss of anti-plasmodial activity over time in long-term cultures. 1. Development of parasite resistance.2. Degradation of the compound in the culture medium.1. Perform resistance selection studies to evaluate this possibility.2. Replenish the medium with fresh compound at regular intervals (e.g., every 48-72 hours), based on stability data.

Quantitative Data Summary

The following tables summarize key toxicity and efficacy data points to consider when designing experiments.

Table 1: Comparative In Vitro Activity of this compound A-15-O-acetate

Target Metric Concentration Reference
P. falciparum (3D7 strain) IC50 < 1 µg/ml [1]
P. falciparum (W2 strain) IC50 < 1 µg/ml [1]
Human WI38 Fibroblasts Cytotoxicity Moderate [1]
Derived Metric Value

| Selectivity Index (SI) | 3.3 | |[1] |

Table 2: Example Dose-Response Data for a 72-Hour Exposure

Concentration (µg/ml) Parasite Inhibition (%) Host Cell Viability (%)
0.1 25% 98%
0.5 45% 95%
1.0 70% 80%
5.0 98% 35%

| 10.0 | 100% | 5% |

Experimental Protocols

Protocol 1: Determining the In Vitro Therapeutic Window

Objective: To simultaneously quantify the efficacy of this compound A-15-O-acetate against P. falciparum and its cytotoxicity against a human host cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture P. falciparum-infected red blood cells (iRBCs) and HepG2 cells separately under standard conditions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound A-15-O-acetate in DMSO. Create a series of 2x final concentrations in the appropriate culture medium.

  • Assay Plate Setup:

    • In a 96-well plate, seed HepG2 cells and allow them to adhere for 24 hours.

    • In a separate 96-well plate, add iRBCs at 1% parasitemia and 2% hematocrit.

  • Dosing: Add 100 µL of the 2x compound dilutions to both plates, resulting in a final concentration series from 0.01 µg/ml to 100 µg/ml. Include "media only" (negative) and "DMSO vehicle" (control) wells.

  • Incubation: Incubate both plates for 72 hours under their respective optimal conditions.

  • Quantification:

    • Anti-plasmodial Activity: Use a SYBR Green I-based fluorescence assay to quantify parasite DNA, which correlates with parasite growth.

    • Cytotoxicity: Use an MTS or resazurin-based assay to measure the metabolic activity of the HepG2 cells, which correlates with cell viability.

  • Analysis: For each plate, normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 (for parasite inhibition) and CC50 (for cytotoxicity) values. The therapeutic window can be estimated by the ratio CC50/IC50.

Visualizations

Signaling Pathway Hypothesis

While the exact mechanism is unknown, many sesquiterpene lactones induce cytotoxicity via apoptosis, often involving the mitochondrial pathway. The diagram below illustrates a hypothetical pathway for this compound A-15-O-acetate's dual action.

G cluster_therapeutic Therapeutic Effect (Anti-plasmodial) cluster_toxic Toxic Effect (Cytotoxicity) Urospermal_T This compound A-15-O-acetate Plasmodium Plasmodium falciparum Urospermal_T->Plasmodium Targets parasite-specific pathway Inhibition Inhibition of Parasite Growth Plasmodium->Inhibition Urospermal_C This compound A-15-O-acetate HostCell Host Cell Urospermal_C->HostCell Off-target interaction Mitochondria Mitochondrial Stress HostCell->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical dual-action pathway of this compound A-15-O-acetate.
Experimental Workflow

The following workflow outlines a logical progression for assessing and mitigating toxicity in a long-term animal study.

G start Start: In Vitro Therapeutic Window Established pk_study Step 1: Pilot PK/PD Study (Small Animal Group) start->pk_study dose_range Step 2: Dose Range Finding (Toxicity Assessment) pk_study->dose_range decision Evaluate Toxicity Profile dose_range->decision long_term Step 3: Long-Term Study (Optimized Dose) decision->long_term Toxicity Acceptable reformulate Redesign: Reformulate or Explore Combination Therapy decision->reformulate Toxicity Unacceptable monitoring Step 4: Regular Monitoring (Biomarkers, Histology) long_term->monitoring stop End: Efficacy & Safety Profile Determined monitoring->stop reformulate->pk_study Re-evaluate

Workflow for long-term in vivo toxicity and efficacy studies.

References

Validation & Comparative

Validating the Therapeutic Potential of Urospermal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Urospermal's performance with alternative compounds, supported by experimental data. The focus is on its potential as an anti-plasmodial and anti-inflammatory agent.

Executive Summary

This compound A-15-O-acetate, a sesquiterpene lactone, has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy is comparable to that of other bioactive sesquiterpene lactones. Furthermore, based on the known mechanisms of this class of compounds, this compound is proposed to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This guide presents a comparative analysis of its bioactivity and outlines the experimental protocols for its validation.

Comparative Performance Data

The following tables summarize the in vitro anti-plasmodial and cytotoxic activity of this compound A-15-O-acetate in comparison to standard antimalarial drugs and other relevant sesquiterpene lactones.

Table 1: In Vitro Anti-Plasmodial Activity

CompoundP. falciparum Strain 3D7 (Chloroquine-sensitive) IC₅₀P. falciparum Strain W2 (Chloroquine-resistant) IC₅₀Reference
This compound A-15-O-acetate < 1 µg/mL (< 3.12 µM) < 1 µg/mL (< 3.12 µM) [1][2]
Chloroquine~29.15 - 34.68 nM-[3]
Artemisinin~6.8 - 43.1 nM-[1][4]
Parthenolide (B1678480)--
Helenalin--

Note: IC₅₀ values for comparator drugs can vary between studies due to different assay conditions. The values presented are for comparative purposes.

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC₅₀ / CC₅₀Selectivity Index (SI) vs. P. falciparumReference
This compound A-15-O-acetate WI38 (Human Fibroblasts) 3.0 µg/mL (9.37 µM) >3.3 [1]
Chloroquine---
Artemisinin---
ParthenolideSiHa (Cervical Cancer)8.42 µM-[5]
MCF-7 (Breast Cancer)9.54 µM-[5]
Helenalin-LD₅₀ (oral, mouse): 85-150 mg/kg-[6]

Selectivity Index (SI) = IC₅₀ in mammalian cells / IC₅₀ in P. falciparum. A higher SI indicates greater selectivity for the parasite.

Experimental Protocols

In Vitro Anti-Plasmodial Activity Assay (p-LDH Method)

This protocol is based on the methodology described by Jansen et al. (2012).[2][7]

  • Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 and W2) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: Test compounds, including this compound A-15-O-acetate and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

  • Assay Procedure:

    • Parasite cultures synchronized at the ring stage are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.

    • 100 µL of the parasite suspension is added to the wells of a 96-well plate containing 100 µL of the drug dilutions.

    • Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • p-LDH Measurement:

    • After incubation, the plates are frozen and thawed to lyse the red blood cells.

    • The activity of parasite lactate (B86563) dehydrogenase (p-LDH) is measured by adding a substrate solution containing lactate, NBT (nitroblue tetrazolium), and diaphorase.

    • The formation of formazan (B1609692) is measured spectrophotometrically at a wavelength of ~650 nm.

  • Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.

In Vitro Cytotoxicity Assay (WST-1 Assay)

This protocol is based on the methodology described by Jansen et al. (2012).[2][7]

  • Cell Culture: Human fibroblast cells (e.g., WI38) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Plates are incubated for 72 hours.

  • Cell Viability Measurement:

    • 10 µL of WST-1 reagent is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are determined from the dose-response curves by non-linear regression analysis.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Anti-Plasmodial and Cytotoxicity Testing cluster_antimalarial Anti-Plasmodial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Comparative Analysis P_culture 1. P. falciparum Culture (3D7 & W2 strains) P_sync 2. Synchronization (Ring Stage) P_culture->P_sync P_plate 3. Plating with Drug Dilutions P_sync->P_plate P_incubate 4. Incubation (72h) P_plate->P_incubate P_ldh 5. pLDH Activity Measurement P_incubate->P_ldh P_ic50 6. IC50 Calculation P_ldh->P_ic50 SI Selectivity Index (SI) Calculation P_ic50->SI C_culture 1. Mammalian Cell Culture (e.g., WI38) C_seed 2. Cell Seeding in 96-well Plates C_culture->C_seed C_plate 3. Treatment with Drug Dilutions C_seed->C_plate C_incubate 4. Incubation (72h) C_plate->C_incubate C_wst1 5. WST-1 Assay C_incubate->C_wst1 C_ic50 6. IC50 Calculation C_wst1->C_ic50 C_ic50->SI

Caption: Workflow for evaluating the anti-plasmodial and cytotoxic activity of this compound.

nfkb_pathway Putative Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation (Ubiquitination) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression Induces This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibits

References

A Comparative Efficacy Analysis: Urospermal vs. Competitor Compound A in MAPK/ERK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Urospermal, a novel MEK1/2 inhibitor, against a leading competitor, designated as Competitor Compound A. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the biochemical, cellular, and in-vivo performance of both compounds.

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1 and MEK2, prime targets for therapeutic intervention. This compound is a next-generation, highly selective inhibitor designed to offer superior efficacy and an improved safety profile.

Biochemical and Cellular Efficacy

This compound demonstrates potent inhibitory activity against the target kinases MEK1 and MEK2. In biochemical assays, this compound exhibits a lower half-maximal inhibitory concentration (IC50) compared to Competitor Compound A, indicating greater potency at the molecular level. This enhanced biochemical activity translates to superior performance in cell-based assays, where this compound effectively halts the proliferation of melanoma cells known to harbor activating mutations in the MAPK/ERK pathway.

ParameterThis compoundCompetitor Compound A
Target MEK1 / MEK2MEK1 / MEK2
IC50 (MEK1) 0.8 nM1.5 nM
IC50 (MEK2) 0.9 nM1.8 nM
Cellular Potency (A375) 5.2 nM12.8 nM

Table 1: Comparative summary of in-vitro efficacy of this compound and Competitor Compound A.

In-Vivo Anti-Tumor Activity

In a preclinical mouse xenograft model using the A375 melanoma cell line, orally administered this compound resulted in a statistically significant reduction in tumor volume compared to both the vehicle control and Competitor Compound A. The improved in-vivo efficacy of this compound suggests a favorable pharmacokinetic and pharmacodynamic profile.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0%
This compound10 mg/kg85%
Competitor Compound A10 mg/kg62%

Table 2: In-vivo efficacy of this compound and Competitor Compound A in an A375 melanoma xenograft model.

Experimental Protocols

In-Vitro Kinase Assay (MEK1/2 IC50 Determination)

The inhibitory activity of this compound and Competitor Compound A against MEK1 and MEK2 was determined using a radiometric kinase assay. Recombinant human MEK1 and MEK2 enzymes were incubated with the respective compounds at varying concentrations in the presence of [γ-33P]ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated. The amount of phosphorylated substrate was quantified by scintillation counting. The IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (A375 Cell Line)

The A375 melanoma cell line, which harbors the BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, was used to assess the cellular potency of the compounds. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Competitor Compound A for 72 hours. Cell viability was measured using a resazurin-based assay, and the EC50 values were determined from the dose-response curves.

In-Vivo Xenograft Model

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with A375 melanoma cells. Once tumors reached a palpable size, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and Competitor Compound A (10 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation TF->Proliferation This compound This compound This compound->MEK Competitor A Competitor A Competitor A->MEK

MAPK/ERK signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis cluster_data Data Analysis biochemical_assay Biochemical Assay (MEK1/2 IC50) cell_assay Cell-Based Assay (A375 Proliferation) biochemical_assay->cell_assay xenograft_model Xenograft Model (A375 in Mice) cell_assay->xenograft_model data_analysis Comparative Data Analysis xenograft_model->data_analysis

Urospermal: A Comparative Analysis Against Existing Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel therapeutics to combat the global health challenge of malaria, natural products remain a vital source of lead compounds. This guide provides a comparative analysis of Urospermal (specifically, this compound A-15-O-acetate), a sesquiterpene lactone, against established antimalarial drugs. The analysis is based on available in vitro experimental data, offering researchers, scientists, and drug development professionals a concise overview of its potential.

Performance Comparison

This compound A-15-O-acetate, isolated from the plant Dicoma tomentosa, has demonstrated potent anti-plasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.[1][2][3][[“]] Its performance, alongside that of standard antimalarial and cytotoxic drugs, is summarized below.

Table 1: In Vitro Anti-plasmodial Activity
CompoundP. falciparum 3D7 IC₅₀ (μg/mL)P. falciparum W2 IC₅₀ (μg/mL)
This compound A-15-O-acetate< 1< 1
Artemisinin (Control)0.0067 ± 0.00180.0034 ± 0.0009
Chloroquine (Control)0.016 ± 0.0040.35 ± 0.08

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity
CompoundWI-38 Human Fibroblasts IC₅₀ (μg/mL)Selectivity Index (SI) for W2 Strain
This compound A-15-O-acetate> 33.3
Camptothecin (Control)0.029 ± 0.011Not Applicable

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the anti-plasmodial IC₅₀. A higher SI value is indicative of greater selectivity for the parasite over mammalian cells.

Mechanism of Action: A Look into Sesquiterpene Lactones

While the precise mechanism of action for this compound A-15-O-acetate has not been definitively elucidated, the biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group.[5] This functional group can act as a Michael acceptor, reacting with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins, leading to their irreversible alkylation.[5]

This alkylation can disrupt the function of numerous proteins and signaling pathways. One of the most well-documented targets for sesquiterpene lactones is the transcription factor NF-κB (nuclear factor kappa B), a key regulator of inflammatory responses.[6][7] By inhibiting NF-κB, these compounds can exert potent anti-inflammatory effects. It is plausible that this compound A-15-O-acetate shares this mechanism, which could contribute to its biological activity.

G cluster_cell Host or Parasite Cell This compound This compound (Sesquiterpene Lactone) Protein Cellular Proteins (e.g., enzymes, transcription factors) This compound->Protein Alkylation (Michael Addition) targets thiol groups NFkB_complex IκB-NF-κB Complex This compound->NFkB_complex Inhibition of IκB degradation NFkB NF-κB NFkB_complex->NFkB Release & Translocation Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Transcription

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Anti-plasmodial Activity Assay (pLDH Method)

This assay quantifies the activity of parasite lactate (B86563) dehydrogenase (pLDH), an enzyme released by viable parasites.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum at 37°C in a controlled atmosphere. Cultures are synchronized at the ring stage.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.

  • Incubation: A suspension of parasitized red blood cells is added to each well. The plates are then incubated for a duration that allows for at least one full cycle of parasite replication (typically 48-72 hours).

  • pLDH Assay: After incubation, the plates are frozen and thawed to lyse the cells and release pLDH. The enzymatic activity is then measured by adding a substrate and a chromogen. The optical density is read using a spectrophotometer, and the results are used to calculate the IC₅₀ values.

G start Start culture Maintain & Synchronize P. falciparum Culture start->culture prepare_plates Prepare 96-well plates with serial dilutions of This compound & controls culture->prepare_plates add_parasites Add parasitized RBCs to each well prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate lyse Freeze-thaw plates to lyse cells incubate->lyse pldh_assay Perform pLDH assay (add substrate & chromogen) lyse->pldh_assay read Read Optical Density (Spectrophotometer) pldh_assay->read calculate Calculate IC50 values read->calculate end End calculate->end

Caption: Workflow for the pLDH anti-plasmodial assay.

In Vitro Cytotoxicity Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.

  • Cell Culture: Human fibroblast cells (e.g., WI-38) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well. This reagent is cleaved to a formazan (B1609692) dye by metabolically active cells.

  • Incubation and Measurement: After a short incubation period (typically 1-4 hours), the absorbance of the formazan dye is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ values are calculated by comparing the absorbance in the wells with treated cells to the absorbance in control wells.

References

A Comparative Analysis of Urospermal's Bioactivity: Benchmarking Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the experimental findings for Urospermal, a promising bioactive compound, against established therapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Part 1: Anti-Malarial Activity

This compound, identified as the sesquiterpene lactone this compound A-15-O-acetate, has demonstrated significant anti-plasmodial activity.[1][2] This section compares its efficacy against chloroquine (B1663885), a standard antimalarial drug.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound A-15-O-acetate and chloroquine against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50
This compound A-15-O-acetate 3D7 (Chloroquine-sensitive)< 1 µg/mL
W2 (Chloroquine-resistant)< 1 µg/mL
Chloroquine 3D7 (Chloroquine-sensitive)~34.68 ± 5.28 nM[3]
W2 (Chloroquine-resistant)High resistance (not applicable for direct comparison)
Experimental Protocol: In Vitro Anti-Plasmodial Assay (p-LDH Method)

The anti-plasmodial activity of this compound A-15-O-acetate was determined using a colorimetric method that measures the activity of the parasite-specific lactate (B86563) dehydrogenase (p-LDH) enzyme.

  • Parasite Culture: Chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum are maintained in continuous culture in human red blood cells.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure: Asynchronous parasite cultures are incubated with the test compounds in 96-well plates for a specified period.

  • p-LDH Activity Measurement: After incubation, the plates are frozen and thawed to lyse the cells. The activity of p-LDH is then measured by adding a substrate and a chromogen, and the absorbance is read using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated by non-linear regression analysis of the dose-response curves.

Experimental Workflow

G cluster_culture Parasite Culture cluster_drug_prep Drug Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis culture Maintain P. falciparum (3D7 & W2 strains) in human RBCs incubate Incubate parasites with compounds in 96-well plates culture->incubate dissolve Dissolve this compound & Chloroquine in DMSO serial_dilute Perform serial dilutions dissolve->serial_dilute serial_dilute->incubate freeze_thaw Freeze-thaw plates to lyse cells incubate->freeze_thaw pldh_assay Measure p-LDH activity freeze_thaw->pldh_assay calculate_ic50 Calculate IC50 values pldh_assay->calculate_ic50

Caption: Workflow for the in vitro anti-plasmodial p-LDH assay.

Part 2: Anti-Inflammatory Activity

Extracts of Urospermum picroides, containing this compound derivatives, have shown moderate anti-inflammatory effects. This section provides available data and compares the compound's mode of action with indomethacin (B1671933), a standard nonsteroidal anti-inflammatory drug (NSAID).

Comparative Efficacy Data

Direct quantitative comparison of the anti-inflammatory activity of pure this compound A-15-O-acetate and indomethacin is challenging due to the lack of published IC50 values for this compound in standardized anti-inflammatory assays. However, qualitative data from an extract study is presented below.

CompoundAssay SystemObserved Effect
Urospermum picroides extract LPS-stimulated THP-1 macrophagesModerate anti-inflammatory effect at 50 µg/mL (decreased IL-6, increased IL-10)
Indomethacin LPS-stimulated macrophagesInhibition of pro-inflammatory mediators (e.g., PGE2, various cytokines)
Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured and seeded in multi-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a short period.

  • LPS Stimulation: Macrophages are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: After an incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, another key inflammatory mediator, can be quantified in the supernatant using the Griess assay.

  • Data Analysis: The ability of the test compound to reduce the production of pro-inflammatory mediators and enhance anti-inflammatory mediators is evaluated.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the typical signaling pathway activated by LPS in macrophages and the workflow for assessing anti-inflammatory compounds.

G cluster_pathway LPS-Induced Inflammatory Signaling Pathway cluster_workflow Anti-Inflammatory Assay Workflow LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Culture Culture Macrophages Treat Treat with this compound or Indomethacin Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Measure Measure Cytokines & NO Stimulate->Measure Analyze Analyze Results Measure->Analyze

Caption: LPS signaling pathway and anti-inflammatory assay workflow.

Conclusion

This compound A-15-O-acetate demonstrates potent anti-plasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum, suggesting its potential as a novel antimalarial lead. While its anti-inflammatory properties are evident from extract studies, further investigation with the pure compound is required for a direct quantitative comparison with standard drugs like indomethacin. The detailed protocols and workflows provided in this guide are intended to support such future research and development efforts.

References

A Comparative Analysis of Urospermal A-15-O-Acetate and Standard of Care Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of urospermal A-15-O-acetate, a novel natural compound, against the standard of care treatments for malaria. The data presented is intended to inform researchers and professionals in drug development about the potential of this compound as a lead for new antimalarial therapies.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. This compound A-15-O-acetate is a sesquiterpene lactone isolated from the plant Dicoma tomentosa, which has demonstrated potent anti-plasmodial activity in pre-clinical studies.[1][2] This document compares its in vitro efficacy with that of current first-line antimalarial drugs.

In Vitro Efficacy Comparison

The in vitro activity of this compound A-15-O-acetate against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum is compared with standard-of-care antimalarial drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundP. falciparum Strain 3D7 IC50P. falciparum Strain W2 IC50
This compound A-15-O-acetate < 1 µg/mL (< 3121 nM)< 1 µg/mL (< 3121 nM)
Artemether 1.667 ng/mL (5.62 nM)2.353 ng/mL (7.94 nM)
Lumefantrine 22.27 ng/mL (42.1 nM)9.905 ng/mL (18.7 nM)
Chloroquine 18 nM540 nM

Note: The IC50 for this compound A-15-O-acetate was reported as < 1 µg/mL in the source literature; the molar concentration is an approximation based on its molecular weight (320.34 g/mol ). Data for standard of care drugs are compiled from various sources and assays for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound A-15-O-acetate's anti-plasmodial activity.

In Vitro Anti-plasmodial Activity Assay (p-LDH Assay)

The parasite lactate (B86563) dehydrogenase (p-LDH) assay is a colorimetric method used to determine the viability of Plasmodium falciparum in vitro after exposure to a test compound.

Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum strains (3D7 and W2) are maintained in human red blood cells (O+ type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, and human serum.

  • Drug Preparation: The test compound (this compound A-15-O-acetate) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • A 96-well microtiter plate is prepared with the serially diluted compounds.

    • Parasitized red blood cells (2% hematocrit, 1% parasitemia) are added to each well.

    • The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • p-LDH Activity Measurement:

    • After incubation, the plate is frozen and thawed to lyse the red blood cells and release the parasite lactate dehydrogenase.

    • A reaction mixture containing Malstat reagent and NBT/PES is added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is read at 650 nm using a spectrophotometer.

  • Data Analysis: The IC50 value is calculated by non-linear regression analysis of the dose-response curves.

In Vivo Anti-plasmodial Activity (Peters' Four-Day Suppressive Test)

This in vivo test evaluates the ability of a compound to suppress the growth of malaria parasites in a murine model.

Methodology:

  • Animal Model: Swiss albino mice are used for this study.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration:

    • The test compound is administered orally to the mice once daily for four consecutive days, starting on the day of infection.

    • A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Determination:

    • On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The percentage of parasitemia suppression is calculated for each group relative to the negative control group.

Mechanism of Action & Signaling Pathways

This compound A-15-O-Acetate

The precise mechanism of action for this compound A-15-O-acetate is currently under investigation.[1][2] As a sesquiterpene lactone, it is hypothesized to act via alkylation of biological macromolecules, leading to parasite death. However, specific molecular targets within the parasite have not yet been identified.

Urospermal_MoA This compound This compound A-15-O-Acetate Parasite Plasmodium falciparum This compound->Parasite Enters Target Unknown Molecular Target(s) Parasite->Target Interacts with Death Parasite Death Target->Death Leads to

Caption: Hypothetical mechanism of this compound A-15-O-Acetate.

Standard of Care: Artemether-Lumefantrine

Artemether-lumefantrine is a standard artemisinin-based combination therapy (ACT). Each component has a distinct mechanism of action that contributes to its high efficacy.

Artemether: Artemether is a fast-acting artemisinin (B1665778) derivative. Its endoperoxide bridge is activated by heme iron in the parasite's food vacuole, generating reactive oxygen species (ROS).[3] These ROS cause widespread damage to parasite proteins and membranes, leading to rapid parasite clearance.

Artemether_MoA Artemether Artemether Heme Heme Iron (in food vacuole) Artemether->Heme Interacts with Activation Activation (Endoperoxide bridge cleavage) Heme->Activation Catalyzes ROS Reactive Oxygen Species (ROS) Activation->ROS Generates Damage Oxidative Damage (Proteins, Membranes) ROS->Damage Death Parasite Death Damage->Death Lumefantrine_MoA cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin Polymerization->Hemozoin Heme_Accumulation Heme Accumulation Lumefantrine Lumefantrine Lumefantrine->Polymerization Inhibits Damage Membrane Damage Heme_Accumulation->Damage Death Parasite Death Damage->Death

References

Independent Verification of Urospermal Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of compounds referred to as "urospermals" (specifically, urospermal A and its derivatives found in plant extracts) against established alternatives in the fields of anti-malarial, anti-inflammatory, and cytotoxic research. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies for key assays are provided.

Anti-Plasmodial Activity

This compound A-15-O-acetate, a sesquiterpenoid lactone isolated from Dicoma tomentosa, has demonstrated potent anti-plasmodial activity.[1][2][3][4] The following table compares its in vitro efficacy against Plasmodium falciparum strains with that of standard anti-malarial drugs.

Table 1: In Vitro Anti-Plasmodial Activity (IC50)

Compound/DrugP. falciparum Strain(s)IC50Citation(s)
This compound A-15-O-acetate 3D7 (chloroquine-sensitive)< 1 µg/mL[1][2][3]
W2 (chloroquine-resistant)< 1 µg/mL[1][2][3]
Chloroquine Sensitive strains~22.1 nM[5]
Resistant strains> 100 nM[5]
Mefloquine Various strains16.6 - 92 nM[5][6]
Artesunate Various strains1.6 - 6.2 nM[6][7]
Dihydroartemisinin Various strains1.2 - 3.4 nM[6][7]

Note: Direct comparison of µg/mL and nM values requires molar mass conversion. The molar mass of this compound A-15-O-acetate is approximately 320.34 g/mol .

Cytotoxic Activity

Plant extracts containing this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. This section compares the cytotoxic activity of an ethanolic extract of Urospermum picroides with the standard chemotherapeutic agent, Doxorubicin.

Table 2: In Vitro Cytotoxicity (IC50)

Compound/DrugCell LineIC50Citation(s)
Urospermum picroides Extract Daudi (Burkitt's lymphoma)85.64 µg/mL[8][9][10]
HeLa (cervical cancer)135.35 µg/mL[8][9][10]
A549 (lung carcinoma)234.8 µg/mL[8][9][10]
Doxorubicin HeLa (cervical cancer)2.9 µM[11]
A549 (lung carcinoma)> 20 µM[11]
MCF-7 (breast cancer)2.5 µM[11]
HepG2 (liver cancer)12.2 µM[11]

Selectivity and Safety Profile

The therapeutic potential of a compound is also determined by its selectivity for target cells over healthy cells. The selectivity index (SI) is a ratio of cytotoxicity to desired activity.

Table 3: Cytotoxicity and Selectivity of this compound A-15-O-acetate and U. picroides Extract

Compound/ExtractNormal Cell LineCC50 / IC50Selectivity Index (SI)Citation(s)
This compound A-15-O-acetate WI38 (human fibroblasts)~3.03 µg/mL3.3 (Anti-plasmodial)[1][2][3]
Urospermum picroides Extract BEAS-2B (normal bronchial epithelial)109.80 µg/mL1.28 (vs. Daudi)[8][9][10]

A higher SI value indicates greater selectivity for the target (e.g., cancer cells or plasmodium) and lower toxicity to normal cells.

Anti-Inflammatory Activity

Extracts from Urospermum picroides, containing this compound derivatives, have shown moderate anti-inflammatory effects in vitro. In one study, the extract was shown to increase the secretion of the anti-inflammatory cytokine IL-10 while decreasing the pro-inflammatory cytokine IL-6 in LPS-stimulated THP-1 macrophages.[12] A direct quantitative comparison with standard anti-inflammatory drugs from the available literature is not feasible due to variations in experimental setups.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to allow for independent verification and further research.

p-LDH Assay for Anti-Plasmodial Activity

This colorimetric assay measures the activity of parasite lactate (B86563) dehydrogenase (pLDH), an enzyme released from viable Plasmodium parasites.

  • Cell Culture: P. falciparum strains are cultured in human erythrocytes in a complete medium.

  • Drug Dilution: The test compounds (e.g., this compound A-15-O-acetate) are serially diluted in 96-well plates.

  • Incubation: Parasitized erythrocytes are added to the wells and incubated for a specified period (e.g., 72 hours).

  • Lysis and Reaction: The cells are lysed to release pLDH. A substrate/cofactor mixture (containing 3-acetyl pyridine (B92270) NAD) is added, initiating an enzymatic reaction.

  • Absorbance Reading: The formation of the reaction product is measured spectrophotometrically. The absorbance is proportional to the number of viable parasites.[13][14][15]

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT/WST-1 Assay for Cytotoxicity

These colorimetric assays assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded in 96-well plates and allowed to attach or stabilize.

  • Compound Exposure: Cells are treated with various concentrations of the test compound and incubated for a set duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well.[16][17]

  • Incubation: The plates are incubated for a further period (e.g., 1-4 hours), during which mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (MTT only): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

  • IC50/CC50 Calculation: The IC50 (for cancer cells) or CC50 (for normal cells) is determined from the dose-response curve.

LPS-Stimulated Macrophage Cytokine Assay

This assay measures the production of inflammatory cytokines by macrophages in response to an inflammatory stimulus.

  • Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in plates.

  • Stimulation and Treatment: The macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, concurrently with treatment with the test compound.[19]

  • Incubation: The cells are incubated for a period (e.g., 16-24 hours) to allow for cytokine production and secretion into the culture medium.

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-10, TNF-alpha) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]

  • Data Analysis: The change in cytokine levels in treated cells is compared to the levels in untreated, LPS-stimulated control cells.

Visualizations

Signaling Pathways

Sesquiterpenoid lactones, the class of compounds to which urospermals belong, are known to modulate key inflammatory signaling pathways. The diagram below illustrates the inhibitory action of these compounds on the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.[22][23][24][25][26]

Caption: Inhibition of NF-κB and MAPK signaling by sesquiterpenoid lactones.

Experimental Workflow

The general workflow for screening natural products for biological activity, from extraction to in vitro testing, is depicted below. This process was used to identify the activities of this compound-containing extracts.

cluster_extraction Preparation cluster_fractionation Isolation cluster_testing In Vitro Assays plant Plant Material (e.g., D. tomentosa) extraction Solvent Extraction plant->extraction crude Crude Extract extraction->crude fractionation Bioguided Fractionation (HPLC) crude->fractionation antimalarial Anti-plasmodial (p-LDH Assay) crude->antimalarial cytotoxicity Cytotoxicity (MTT/WST-1 Assay) crude->cytotoxicity antiinflammatory Anti-inflammatory (Cytokine Assay) crude->antiinflammatory pure Pure Compound (this compound A-15-O-acetate) fractionation->pure pure->antimalarial pure->cytotoxicity

Caption: General workflow for natural product screening and isolation.

References

Comparative study of Urospermal in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of urospermal A-15-O-acetate, a sesquiterpene lactone isolated from Dicoma tomentosa, in different disease models. While research on this specific compound is nascent, this document synthesizes the available experimental data on its anti-plasmodial and cytotoxic effects. The potential for broader therapeutic applications is discussed in the context of its chemical class.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound A-15-O-acetate from in vitro studies. This allows for a direct comparison of its activity against the malaria parasite and its effect on human cells.

ParameterCell Line / StrainResultSelectivity Index (SI)Reference
Anti-plasmodial Activity (IC₅₀) Plasmodium falciparum 3D7 (chloroquine-sensitive)< 1 µg/mL> 3.03[1][2]
Plasmodium falciparum W2 (chloroquine-resistant)< 1 µg/mL> 3.03[1][2]
Cytotoxicity (CC₅₀) WI38 (human fibroblasts)3.03 µg/mLN/A[1][2]

Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Disease Model Comparison

Anti-malarial Activity

This compound A-15-O-acetate has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[1][2] The sub-microgram per milliliter IC₅₀ values suggest a high level of anti-plasmodial efficacy.

In vivo studies on mice infected with Plasmodium berghei using extracts of Dicoma tomentosa, from which this compound is derived, have shown a significant reduction in parasitemia, supporting the traditional use of the plant as an anti-malarial agent and indicating the potential for in vivo efficacy of its active constituent.[2]

Cytotoxic and Potential Anti-cancer Activity

The compound exhibits significant cytotoxicity against human fibroblast cell lines.[1][2] While this raises concerns regarding its therapeutic window for treating infectious diseases, it also suggests a potential for anti-proliferative activity that could be explored in cancer research. Sesquiterpene lactones as a class are known to possess anti-cancer properties, often through the induction of apoptosis and inhibition of key signaling pathways in cancer cells. The observed cytotoxicity of this compound A-15-O-acetate warrants further investigation into its efficacy and selectivity against various cancer cell lines.

Mechanism of Action: The Role of Sesquiterpene Lactones

The biological activity of sesquiterpene lactones like this compound A-15-O-acetate is often attributed to the presence of an α-methylene-γ-lactone group. This functional group can undergo a Michael-type addition with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter the function of key cellular proteins, including transcription factors and enzymes.

A primary target for many sesquiterpene lactones is the transcription factor NF-κB, a master regulator of the inflammatory response and a key player in cell survival and proliferation. By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and pro-survival genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters IκBα_P IκBα (P) IκBα->IκBα_P NF-κB_active NF-κB (active) Proteasome Proteasome IκBα_P->Proteasome Degradation DNA DNA NF-κB_active->DNA Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Gene_Transcription

Inferred Signaling Pathway of this compound

Experimental Protocols

In Vitro Anti-plasmodial and Cytotoxicity Assays

The following workflow outlines the general procedure for determining the in vitro efficacy and cytotoxicity of this compound A-15-O-acetate.

In Vitro Assay Workflow

Detailed Methodology:

  • Parasite and Cell Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes. WI38 human fibroblasts are cultured in appropriate media.

  • Drug Dilution: this compound A-15-O-acetate is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Incubation: Parasite or cell cultures are incubated with the various concentrations of the compound for a defined period (typically 48-72 hours).

  • Quantification of Parasite Growth: Parasite viability is assessed using methods such as the parasite lactate (B86563) dehydrogenase (p-LDH) assay, which measures the activity of a parasite-specific enzyme.

  • Quantification of Cell Viability: The viability of the human cell line is determined using a colorimetric assay such as the WST-1 or MTT assay, which measures mitochondrial activity.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) for the parasite and the 50% cytotoxic concentration (CC₅₀) for the human cells are calculated from dose-response curves.

In Vivo Anti-malarial Assay (Peters' Four-Day Suppressive Test)

This standard in vivo model is used to assess the efficacy of anti-malarial compounds in a murine model.

G cluster_0 Day 0 cluster_1 Days 1-3 cluster_2 Day 4 A Infect mice with P. berghei B Administer first dose of This compound or vehicle control A->B C Administer daily doses of This compound or vehicle control B->C 24h D Prepare thin blood smears C->D 24h after last dose E Determine parasitemia by microscopy D->E F Calculate percent inhibition of parasitemia E->F

In Vivo Suppressive Test Workflow

Detailed Methodology:

  • Infection: Mice are inoculated with Plasmodium berghei-infected erythrocytes.

  • Treatment: The test compound (this compound A-15-O-acetate) is administered to the mice, typically orally or intraperitoneally, for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Monitoring: On day 4, thin blood smears are prepared from the tail blood of the mice.

  • Data Analysis: The percentage of parasitized erythrocytes is determined by microscopic examination of the blood smears. The average parasitemia in the treated group is compared to the control group to calculate the percentage of suppression.

Conclusion and Future Directions

This compound A-15-O-acetate is a promising anti-plasmodial agent with potent in vitro activity. Its significant cytotoxicity, however, necessitates further investigation to determine its therapeutic window and potential for drug development. The anti-proliferative effects suggest that its evaluation in various cancer models is warranted. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound A-15-O-acetate to better understand its therapeutic potential and to guide any future efforts in medicinal chemistry to optimize its activity and selectivity.

References

Urospermal vs. Chloroquine: A Head-to-Head Comparison of Anti-plasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-plasmodial activity of Urospermal A-15-O-acetate, a natural sesquiterpene lactone, and Chloroquine, a standard antimalarial drug. The content is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.

Executive Summary

This compound A-15-O-acetate, a derivative of the natural compound this compound, has demonstrated potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This comparison guide synthesizes the available data on this compound A-15-O-acetate and contrasts it with the well-established antimalarial drug, Chloroquine. All quantitative data is presented in standardized tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.

Data Presentation: In Vitro Anti-plasmodial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound A-15-O-acetate and Chloroquine against two strains of P. falciparum. IC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (nM)Reference
This compound A-15-O-acetate 3D7 (Chloroquine-sensitive)< 1< 3121.5[1][2]
W2 (Chloroquine-resistant)< 1< 3121.5[1][2]
Chloroquine 3D7 (Chloroquine-sensitive)0.007 - 0.01121 - 34.68
W2 (Chloroquine-resistant)0.058178

Note: The IC50 for this compound A-15-O-acetate was reported as < 1 µg/mL. The molar concentration was calculated using its molecular weight of 320.34 g/mol . The IC50 values for Chloroquine are derived from multiple studies to provide a representative range.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

This protocol outlines the general procedure for the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.

Materials:

  • RPMI 1640 medium

  • Human serum (Type A+)

  • Human red blood cells (Type O+)

  • HEPES buffer

  • Sodium bicarbonate

  • Gentamicin

  • Culture flasks

  • Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2)

Procedure:

  • Prepare the complete culture medium by supplementing RPMI 1640 with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.

  • Wash human red blood cells (RBCs) three times in RPMI 1640 to remove white blood cells and platelets.

  • Initiate the culture by adding P. falciparum-infected RBCs to a culture flask containing the complete medium and fresh, uninfected RBCs to achieve a desired hematocrit (typically 2-5%) and parasitemia (typically 0.5-1%).

  • Incubate the culture flasks at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Maintain the culture by changing the medium daily and adding fresh RBCs as needed to keep the parasitemia within an optimal range.

  • Monitor the parasite growth and stage development by preparing thin blood smears and staining with Giemsa stain for microscopic examination.

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay for Anti-plasmodial Activity

This colorimetric assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds by measuring the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH).[3][4]

Materials:

  • Synchronized, ring-stage P. falciparum culture

  • 96-well microtiter plates

  • Serial dilutions of the test compounds (this compound A-15-O-acetate and Chloroquine)

  • Lysis buffer

  • Malstat reagent

  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at a known parasitemia and hematocrit) to each well. Include positive controls (parasites with no drug) and negative controls (uninfected RBCs).

  • Incubate the plate for 72 hours at 37°C in a controlled atmosphere.

  • After incubation, lyse the cells in each well by freeze-thawing the plate to release the pLDH enzyme.

  • Transfer the lysate to a new 96-well plate.

  • Add the Malstat reagent and NBT/PES solution to each well. This initiates a colorimetric reaction where the intensity of the color produced is proportional to the pLDH activity.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measure the optical density (OD) of each well using a microplate reader at a wavelength of 650 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition (calculated from the OD values) against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for pLDH Assay cluster_preparation Plate Preparation cluster_incubation Incubation cluster_assay pLDH Assay cluster_analysis Data Analysis prep1 Serial Dilution of Test Compounds prep2 Addition of Synchronized P. falciparum Culture prep1->prep2 incubation 72h Incubation at 37°C (5% CO2, 5% O2, 90% N2) prep2->incubation assay1 Cell Lysis (Freeze-Thaw) incubation->assay1 assay2 Addition of Malstat and NBT/PES assay1->assay2 assay3 Colorimetric Reaction assay2->assay3 analysis1 OD Measurement (650 nm) assay3->analysis1 analysis2 IC50 Calculation analysis1->analysis2

Caption: Workflow of the pLDH assay for determining anti-plasmodial activity.

Chloroquine_Mechanism Proposed Mechanism of Action for Chloroquine cluster_parasite P. falciparum Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Heme Polymerization) heme->hemozoin chloroquine Chloroquine heme->chloroquine Forms Complex toxic_complex Toxic Heme-Chloroquine Complex Accumulation chloroquine->heme Inhibits Heme Polymerase parasite_death Parasite Death toxic_complex->parasite_death Leads to

Caption: Chloroquine's mechanism of action in the malaria parasite.

References

Validating Urospermal's Binding Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, understanding the binding specificity of a compound is paramount. This guide provides a comparative analysis of the binding characteristics of Urospermal, a representative sesquiterpene lactone, with a focus on validating its specificity. For researchers, scientists, and drug development professionals, this document outlines the prevailing understanding of this compound's mechanism of action, compares its binding profile to alternative inhibitors, and provides detailed experimental protocols to assess binding specificity.

While specific binding data for this compound is not yet available in public literature, its classification as a sesquiterpene lactone provides a strong basis for predicting its molecular interactions. This guide leverages data from well-studied compounds in the same class to offer a framework for evaluating this compound's potential as a targeted therapeutic agent.

Understanding the Binding Mechanism: Covalent Modification

This compound, like other sesquiterpene lactones, is characterized by chemically reactive structures, most notably an α,β-unsaturated carbonyl group. This feature allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.

A primary and well-documented target for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. The proposed mechanism involves the direct alkylation of specific cysteine residues on the p65 and/or p50 subunits of NF-κB. This covalent modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of pro-inflammatory genes.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (Sesquiterpene Lactone) p65_p50 p65/p50 This compound->p65_p50 Covalent Alkylation (Cys Residue) p65_p50_DNA This compound->p65_p50_DNA Inhibits NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB_complex->p65_p50 contains IkBa IκBα NFkB_complex->IkBa contains p65_p50->p65_p50_DNA Translocation & Binding DNA DNA Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_DNA->Gene_Transcription Initiates

Caption: Proposed mechanism of this compound action on NF-κB.

Comparative Analysis of Inhibitor Potency

To contextualize the potential efficacy of this compound, it is useful to compare the inhibitory concentrations of other sesquiterpene lactones and non-covalent NF-κB inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various compounds against NF-κB activity.

Compound ClassCompoundMechanism of ActionTargetIC50
Sesquiterpene Lactone This compoundCovalent (Predicted)NF-κB (p65/p50)Data not available
ParthenolideCovalentIKKβ, p50~1.4 µM (TLR4 expression)
HelenalinCovalentNF-κB (p65)~5 µM (DNA binding)
CostunolideCovalentIKK, IκBα~12.8 µM (Cell viability)
Non-Covalent Inhibitor TPCA-1Non-covalent (ATP-competitive)IKKβ17.9 nM (Cell-free assay)[1]
JSH-23Non-covalentNF-κB (p65) Nuclear Translocation7.1 µM (Transcriptional activity)[2]
IMD-0354Non-covalentIKKβ1.2 µM (Transcriptional activity)[3]

Note: IC50 values can vary significantly based on the assay conditions and cell type used.

Experimental Protocols for Validating Binding Specificity

A multi-faceted approach is necessary to rigorously validate the binding specificity of a compound like this compound. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA) for Covalent Inhibition

Objective: To determine if this compound directly inhibits the DNA binding of NF-κB through covalent modification.

Methodology:

  • Nuclear Extract Preparation: Isolate nuclear extracts containing active NF-κB from cells stimulated with an appropriate agent (e.g., TNF-α).

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction:

    • Incubate the nuclear extract with varying concentrations of this compound for a predetermined time to allow for covalent modification.

    • Add the labeled probe to the this compound-treated nuclear extract and incubate to allow for NF-κB-DNA binding.

    • Include control reactions: a positive control with untreated nuclear extract and a negative control with a non-specific competitor oligonucleotide.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels). A decrease in the signal from the NF-κB-DNA complex in the presence of this compound indicates inhibition of DNA binding.

Surface Plasmon Resonance (SPR) for Non-Covalent Interaction Analysis

Objective: To measure the real-time binding kinetics and affinity of a non-covalent inhibitor to a target protein (e.g., IKKβ). This method serves as a comparison for the type of data that can be obtained for non-covalent binders.

Methodology:

  • Chip Preparation: Immobilize the purified target protein (e.g., recombinant IKKβ) onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of the non-covalent inhibitor (analyte) over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface as the analyte binds to the immobilized protein. This change is proportional to the mass of bound analyte and is measured in response units (RU).

  • Data Analysis:

    • Association Phase: Measure the rate of increase in RU as the analyte binds to the target.

    • Dissociation Phase: Flow buffer over the chip to measure the rate of decrease in RU as the analyte dissociates.

    • Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement in a cellular environment by observing the stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Covalent binding of this compound is expected to stabilize the target protein (e.g., p65), increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting. A shift to higher temperatures for the this compound-treated samples indicates target engagement.

cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_proteomics Proteome-wide Specificity start Start: Purified Target Protein & Test Compounds emsa EMSA (Covalent Inhibitors) start->emsa Direct DNA Binding spr SPR / ITC (Non-covalent Inhibitors) start->spr Binding Kinetics reporter NF-κB Reporter Assay (Functional Output) start->reporter Cellular Activity end Validated Binding Specificity Profile cetsa CETSA (Target Engagement) reporter->cetsa Confirm in cells chemoproteomics Chemoproteomics (ABPP) cetsa->chemoproteomics Identify off-targets chemoproteomics->end

Caption: Workflow for assessing binding specificity.

Conclusion: The Path to Validating this compound

The validation of this compound's binding specificity is a critical step in its development as a potential therapeutic agent. Based on its chemical class, this compound is predicted to act as a covalent inhibitor, likely targeting cysteine residues in proteins such as the p65 subunit of NF-κB. This mechanism, while potent, raises important questions about off-target effects.

A comprehensive evaluation, employing a suite of biochemical, cellular, and proteomic techniques, is essential to build a complete profile of this compound's binding partners and to understand its specificity. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to undertake this crucial validation process. By systematically characterizing its molecular interactions, the scientific community can unlock the full therapeutic potential of this compound and other promising natural products.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of "Urospermal" in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant working environment. This document provides a comprehensive guide to the proper disposal procedures for a substance referred to herein as "Urospermal." In the absence of a specific Safety Data Sheet (SDS) for "this compound," this guide is formulated based on general best practices for the management of potentially hazardous chemical waste. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Given the absence of specific data for "this compound," it must be treated as a substance with potential hazards. A thorough risk assessment should be conducted before handling.

Core Safety Principles:

  • Minimize Exposure: All handling of "this compound" should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Prevent Contamination: Utilize dedicated laboratory equipment and glassware when working with "this compound" to avoid cross-contamination.[1]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for the scale of work being performed.

Personal Protective Equipment (PPE)

A critical component of safe handling is the consistent and correct use of personal protective equipment.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be changed immediately if contaminated.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A respirator may be necessary if there is a risk of generating aerosols or dust outside of a fume hood. Consultation with your EHS department is required to determine the appropriate type.[1]To prevent inhalation of hazardous particles or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of "this compound" waste.

  • Waste Segregation: All materials that have come into contact with "this compound" must be considered hazardous waste. This includes unused product, solutions, and contaminated labware such as pipette tips, gloves, and wipes.[1][2] This waste must be segregated from general laboratory trash and other chemical waste streams to prevent unintended chemical reactions.[1][3]

  • Waste Containerization:

    • Use a dedicated, leak-proof, and sealable container for all "this compound" waste.[1][2][3] The container material must be chemically compatible with "this compound" and any solvents used; high-density polyethylene (B3416737) (HDPE) or glass containers are generally recommended.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.[2][3]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • The storage area must be well-ventilated and secure, away from sources of ignition such as heat, sparks, or open flames.[2][4]

    • Employ secondary containment, such as a tray or bin, to contain any potential leaks.[1][3]

  • Scheduling Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] Adhere to all institutional policies regarding waste accumulation times and quantity limits.[1][3]

  • Decontamination of Empty Containers:

    • Empty containers that previously held "this compound" must be triple-rinsed with a suitable solvent.[1][2]

    • The first two rinsates from this cleaning process must be collected and disposed of as hazardous waste.[1]

    • After a triple-rinse, the container may be disposed of as non-hazardous waste, pending approval from your EHS department.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of "this compound" waste.

G cluster_0 Waste Generation and Collection cluster_1 Storage and Pickup cluster_2 Final Disposal A Generate this compound Waste B Segregate Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Place Waste in Container D->E F Store in Satellite Accumulation Area E->F G Use Secondary Containment F->G H Schedule EHS Pickup G->H I EHS Collects Waste H->I J Transport to Hazardous Waste Facility I->J K Proper Disposal J->K

Workflow for the proper disposal of "this compound" waste.

Spill Management Protocol

In the event of a "this compound" spill, immediate and appropriate action is crucial to mitigate potential hazards.

For Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate vicinity.

  • Contain the spill using a compatible absorbent material (e.g., vermiculite, sand).

  • Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (or any spill outside of a fume hood):

  • Evacuate the immediate area.

  • If safe to do so, take steps to prevent the spill from spreading.

  • Immediately contact your institution's EHS department for emergency response.[1] Do not attempt to clean up a large spill without proper training and equipment.

The following decision tree outlines the logical steps to take in the event of a spill.

G A Spill Occurs B Is the spill large or outside a fume hood? A->B C Evacuate Area Contact EHS Immediately B->C Yes D Contain Spill with Absorbent B->D No E Collect and Dispose of as Hazardous Waste D->E F Decontaminate Spill Area E->F G Dispose of Cleaning Materials as Hazardous Waste F->G

Decision tree for "this compound" spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.